Product packaging for 3-Amino-4-(trifluoromethyl)biphenyl(Cat. No.:)

3-Amino-4-(trifluoromethyl)biphenyl

Cat. No.: B12080030
M. Wt: 237.22 g/mol
InChI Key: QAKNEPAGIOUNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-(trifluoromethyl)biphenyl is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F3N B12080030 3-Amino-4-(trifluoromethyl)biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

5-phenyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-7-6-10(8-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

QAKNEPAGIOUNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-4'-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Amino-4'-(trifluoromethyl)biphenyl. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require detailed information on this specific molecule. The guide includes a summary of physical constants, methodologies for property determination, and a logical workflow for its synthesis and characterization.

Disclaimer: The chemical name "3-Amino-4-(trifluoromethyl)biphenyl" can be ambiguous regarding the position of the substituents. This document focuses on the well-documented isomer 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine , with the CAS Number 400747-98-0 , for which reliable physical data is available.

Core Physical Properties

The fundamental physical and chemical characteristics of 3-Amino-4'-(trifluoromethyl)biphenyl are crucial for its handling, application, and integration into synthetic and analytical workflows. These properties have been aggregated from supplier technical data sheets and are presented below.

Data Presentation: Physical Properties of 3-Amino-4'-(trifluoromethyl)biphenyl

PropertyValueReference
CAS Number 400747-98-0[1]
Molecular Formula C₁₃H₁₀F₃N[1]
Molecular Weight 237.22 g/mol [1]
Appearance Yellow to pale yellow solid
Melting Point 90 to 94 °C
Boiling Point 330.9 °C at 760 mmHg
Density 1.245 g/cm³
Solubility Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Condition Sealed in a dry environment, store at room temperature.

Experimental Protocols

The determination of physical properties and the synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl rely on established laboratory techniques. This section outlines representative protocols relevant to this compound.

The synthesis of unsymmetrical biphenyls such as 3-Amino-4'-(trifluoromethyl)biphenyl is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an arylboronic acid with an aryl halide.

Reaction Scheme: (3-Aminophenyl)boronic acid + 1-Bromo-4-(trifluoromethyl)benzene → 3-Amino-4'-(trifluoromethyl)biphenyl

General Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene, 1.0 eq.), the arylboronic acid (e.g., (3-aminophenyl)boronic acid, 1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene, dioxane, or DMF, and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the pure biphenyl product.

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is heated slowly (e.g., at a rate of 1-2 °C per minute) in the apparatus, and the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is primarily achieved through ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the spectra on an NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Features: The spectrum would show characteristic signals for the aromatic protons in the biphenyl system. The chemical shifts and coupling patterns would confirm the substitution pattern. The amino group (-NH₂) protons would likely appear as a broad singlet.

  • Expected ¹³C NMR Features: The spectrum would display the correct number of carbon signals corresponding to the molecular structure, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to due to C-F coupling.

Mandatory Visualization: Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 3-Amino-4'-(trifluoromethyl)biphenyl, as described in the protocols above.

G Workflow for Synthesis and Characterization of 3-Amino-4'-(trifluoromethyl)biphenyl cluster_synthesis Synthesis (Suzuki-Miyaura Coupling) cluster_characterization Characterization Reactants Aryl Halide: 1-Bromo-4-(trifluoromethyl)benzene + Arylboronic Acid: (3-Aminophenyl)boronic acid Reaction Reaction in Degassed Solvent (e.g., Toluene/H₂O) 80-110 °C Reactants->Reaction Catalyst Pd Catalyst & Base (e.g., Pd(PPh₃)₄, K₂CO₃) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product PureProduct Pure Product: 3-Amino-4'-(trifluoromethyl)biphenyl Purification->PureProduct MP Melting Point Determination PureProduct->MP NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS

Synthesis and characterization workflow diagram.

References

An In-depth Technical Guide to 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the chemical "3-Amino-4-(trifluoromethyl)biphenyl" yielded limited public data, suggesting it is a less common or well-documented compound. To provide a comprehensive technical guide as requested, this document focuses on the closely related and well-characterized isomer, 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl , which has the CAS Number 400747-98-0 . This analog shares key structural motifs relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Structure

The subject of this technical guide is 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl . This organic compound is a biphenyl derivative, meaning it has a core structure of two connected benzene rings. It is substituted with an amino group (-NH2) on one ring and a trifluoromethyl group (-CF3) on the other.

Chemical Structure:

DrugDiscoveryWorkflow A Synthesis of 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl B Structural Confirmation (NMR, MS) A->B Purification C Purity Assessment (HPLC) B->C Characterization D Primary Screening: Kinase Panel C->D Compound Submission E Hit Identification D->E Data Analysis F Dose-Response and IC50 Determination E->F Hit Validation G Lead Generation: Structure-Activity Relationship (SAR) Studies F->G Active Compound H In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) G->H Analog Synthesis I Lead Optimization H->I Data Integration J In Vivo Efficacy and PK/PD Studies I->J Optimized Lead K Preclinical Candidate Selection J->K Promising Candidate

Technical Guide: Solubility and Properties of Amino-Trifluoromethyl-Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of amino-trifluoromethyl-biphenyl compounds, with a specific focus on isomers of "3-Amino-4-(trifluoromethyl)biphenyl." A comprehensive search for quantitative solubility data for the exact molecule "this compound" did not yield specific results, suggesting it is a less commonly synthesized or characterized isomer. This guide therefore provides available data on closely related isomers and outlines general experimental protocols for determining the solubility of such aromatic compounds. The information is intended to serve as a valuable resource for researchers in drug development and chemical synthesis by providing a comparative data framework and practical methodologies.

Introduction

Amino-trifluoromethyl-biphenyls are a class of organic compounds that hold significant interest in medicinal chemistry and materials science. The presence of a biphenyl scaffold, an amino group, and a trifluoromethyl group imparts a unique combination of properties, including potential biological activity and altered physicochemical characteristics such as lipophilicity and metabolic stability. Understanding the solubility of these compounds is a critical first step in their development as potential pharmaceutical intermediates or active ingredients.

This document summarizes the available physical and chemical property data for isomers of the requested compound and provides standardized experimental protocols for solubility determination.

Physicochemical Properties of Amino-Trifluoromethyl-Biphenyl Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormNotes
3-Amino-4'-(trifluoromethyl)biphenyl hydrochloride 1211195-38-8C₁₃H₁₁ClF₃N273.68SolidHydrochloride salt form.[1][2]
3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl 400747-98-0C₁₃H₁₀F₃N237.22-Data from chemical suppliers.[3]
4-Amino-2'-(trifluoromethyl)biphenyl hydrochloride 811842-57-6C₁₃H₁₁ClF₃N273.68SolidPurity reported as ≥95%.[4]
4-Amino-3',5'-bis(trifluoromethyl)biphenyl 327-78-6C₁₄H₉F₆N305.22White to off-white crystalline solidSlightly soluble in organic solvents; insoluble in water.[5]
4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl 341-58-2C₁₄H₁₀F₆N₂320.23-Data from a commercial supplier.[6]

Note: The solubility for most of these compounds is not quantitatively documented in readily accessible sources. General solubility characteristics for biphenyl compounds indicate they are typically insoluble in water but soluble in common organic solvents[7].

Experimental Protocols for Solubility Determination

For a novel or less-characterized compound like "this compound," experimental determination of solubility is necessary. The following are standard methodologies employed in the pharmaceutical industry.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of the crystalline test compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or mol/L.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which the compound precipitates is determined.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each dilution to another plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

G cluster_0 Pre-assessment cluster_1 Solubility Screening cluster_2 Data Analysis & Formulation Compound Synthesis Compound Synthesis Structure Verification Structure Verification Compound Synthesis->Structure Verification Kinetic Solubility Assay Kinetic Solubility Assay Structure Verification->Kinetic Solubility Assay High-throughput screening Thermodynamic Solubility Assay Thermodynamic Solubility Assay Structure Verification->Thermodynamic Solubility Assay Detailed characterization Data Analysis Data Analysis Kinetic Solubility Assay->Data Analysis Thermodynamic Solubility Assay->Data Analysis Formulation Development Formulation Development Data Analysis->Formulation Development

References

Spectroscopic Analysis of 3-Amino-4-(trifluoromethyl)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Spectroscopic Profile of 3-Amino-4-(trifluoromethyl)biphenyl for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation tables and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.3m5HPhenyl group protons
~ 7.2d1HH-5
~ 6.9d1HH-6
~ 6.8s1HH-2
~ 3.8br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145C-3
~ 140C-1'
~ 132C-1
~ 129C-3', C-5'
~ 128C-2', C-6'
~ 127C-4'
~ 125 (q, ¹JCF ≈ 270 Hz)-CF₃
~ 122 (q, ²JCF ≈ 30 Hz)C-4
~ 118C-5
~ 115C-6
~ 113C-2

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1600StrongN-H bend
1600 - 1450Medium to StrongAromatic C=C stretch
1350 - 1100StrongC-F stretch (trifluoromethyl group)
850 - 750StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
239High[M]⁺ (Molecular Ion)
220Moderate[M - F]⁺
170Moderate[M - CF₃]⁺
152Moderate[M - CF₃ - NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of 3-Amino-4- (trifluoromethyl)biphenyl Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity and Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Determination Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signal_Pathway_Spectroscopy cluster_NMR NMR cluster_IR IR cluster_MS MS Compound This compound Proton_NMR ¹H NMR (Proton Environment) Compound->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Compound->Mass_Spec

Caption: Relationship between the chemical compound and the information obtained from different spectroscopic techniques.

Discovery and history of trifluoromethylated biphenylamines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of trifluoromethylated biphenylamines for researchers, scientists, and drug development professionals.

Introduction

The introduction of trifluoromethyl (CF3) groups into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This guide explores the discovery and historical development of trifluoromethylated biphenylamines, a class of compounds with significant therapeutic applications. We will delve into their synthesis, mechanism of action, and structure-activity relationships, with a focus on key examples that have shaped the field.

The Advent of Trifluoromethyl Groups in Drug Discovery

The unique properties of the trifluoromethyl group, such as its high electronegativity, steric bulk, and metabolic stability, have made it a valuable substituent in drug design. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to improved pharmacokinetic profiles. Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability and target engagement.

Discovery and Development of Tolfenamic Acid: A Case Study

A prominent example of a trifluoromethylated biphenylamine is tolfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID).

Historical Context: Tolfenamic acid, 2-[(3-chloro-2-methylphenyl)amino]-3-(trifluoromethyl)benzoic acid, was first synthesized and patented in the 1970s. Its development was part of a broader effort to discover novel NSAIDs with improved efficacy and tolerability.

Mechanism of Action: Like other NSAIDs, tolfenamic acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Tolfenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.

Quantitative Data

The following table summarizes key quantitative data for tolfenamic acid.

ParameterValueReference
IUPAC Name 2-[(3-chloro-2-methylphenyl)amino]-3-(trifluoromethyl)benzoic acid
Molecular Formula C15H11ClF3NO2
Molecular Weight 315.7 g/mol
Melting Point 212-214 °C
pKa 3.6
LogP 5.2
COX-1 IC50 ~0.1 µM
COX-2 IC50 ~0.1 µM

Experimental Protocols

Synthesis of Tolfenamic Acid

A common synthetic route to tolfenamic acid involves the Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide.

Materials:

  • 2-bromo-3-(trifluoromethyl)benzoic acid

  • 3-chloro-2-methylaniline

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq) and 3-chloro-2-methylaniline (1.2 eq) in DMF, add K2CO3 (2.0 eq) and CuI (0.1 eq).

  • Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture into water and acidify with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford tolfenamic acid.

In Vitro COX Inhibition Assay

The inhibitory activity of tolfenamic acid against COX-1 and COX-2 can be determined using a variety of commercially available assay kits. A common method is the colorimetric COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure (General Outline):

  • Prepare a series of dilutions of tolfenamic acid in a suitable buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound (tolfenamic acid) or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time (e.g., 5 minutes).

  • Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tolfenamic Acid cluster_assay COX Inhibition Assay reagents Starting Materials: - 2-bromo-3-(trifluoromethyl)benzoic acid - 3-chloro-2-methylaniline - K2CO3, CuI, DMF reaction Ullmann Condensation (120 °C, 12h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Tolfenamic Acid purification->product compound_prep Prepare Tolfenamic Acid Dilutions incubation Incubate with COX-1/COX-2 Enzyme compound_prep->incubation reaction_init Add Arachidonic Acid incubation->reaction_init detection Add Colorimetric Substrate (TMPD) reaction_init->detection measurement Measure Absorbance at 590 nm detection->measurement analysis Calculate IC50 measurement->analysis

Caption: Experimental workflow for the synthesis and biological evaluation of tolfenamic acid.

signaling_pathway cluster_pathway Prostaglandin Synthesis Pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes pgg2 PGG2 cox_enzymes->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins tolfenamic_acid Tolfenamic Acid tolfenamic_acid->cox_enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by tolfenamic acid.

Conclusion

The development of trifluoromethylated biphenylamines, exemplified by tolfenamic acid, highlights a successful strategy in medicinal chemistry. The incorporation of the trifluoromethyl group confers desirable physicochemical and pharmacokinetic properties, leading to potent and effective therapeutic agents. Further research into this class of compounds continues to yield novel molecules with diverse biological activities, underscoring the enduring importance of this structural motif in drug discovery.

The Pivotal Role of 3-Amino-4-(trifluoromethyl)biphenyl in Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile intermediate, 3-amino-4-(trifluoromethyl)biphenyl, has emerged as a critical building block in the development of novel therapeutics and advanced materials. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it a highly sought-after component in medicinal chemistry and polymer science. This guide provides a comprehensive overview of its potential research applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in synthetic and biological pathways.

Core Physicochemical Properties

The strategic placement of the trifluoromethyl (-CF3) group on the biphenyl scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. These properties are paramount in the design of effective and safe pharmaceuticals.

PropertyValueReference
Molecular Formula C13H10F3N[1]
Molecular Weight 237.22 g/mol [1]
Density 1.245 g/cm³[2]
LogP (calculated) 3.6[1]

Applications in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors

The this compound moiety is a key pharmacophore in a number of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. The trifluoromethyl group often enhances the binding affinity and selectivity of these inhibitors.

As a Precursor to BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)

Derivatives of this compound have been instrumental in the design of inhibitors targeting the Bcr-Abl fusion protein, the causative agent of CML. These inhibitors are designed to fit into the ATP-binding site of the kinase, preventing its activity and halting the proliferation of cancer cells.

Table 1: Biological Activity of a Kinase Inhibitor Incorporating a 3-Amino-4-(trifluoromethyl)phenyl Moiety

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference
TL8Bcr-AblT315I2.5K56215[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of a cell population by 50%.

In the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development. The this compound scaffold has been utilized in the synthesis of dual PI3K/mTOR inhibitors, which can simultaneously block multiple points in this critical cancer-promoting pathway.

Applications in Materials Science: Building Blocks for High-Performance Polyimides

The introduction of trifluoromethyl groups into polymer backbones can significantly enhance their properties. Diamines derived from this compound are used to synthesize fluorinated polyimides. These materials exhibit excellent thermal stability, low dielectric constants, and good solubility in organic solvents, making them suitable for applications in microelectronics and aerospace.[4]

Table 2: Properties of Fluorinated Polyimides Derived from a Diamine Containing the Trifluoromethyl-Biphenyl Moiety

PropertyValueConditionsReference
Glass Transition Temperature (Tg) up to 316 °CDSC in nitrogen[4]
5% Weight Loss Temperature up to 531 °CIn synthetic air[4]
Dielectric Constant 2.74 - 3.2at 1 MHz[4]
Water Absorption 0.2 - 0.7%-[4]

Experimental Protocols

General Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[5] This protocol provides a general procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G reactant1 3-Bromo-4-(trifluoromethyl)aniline catalyst Pd Catalyst Base reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product This compound catalyst->product

Figure 1: General Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

  • 3-Bromo-4-(trifluoromethyl)aniline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add 3-bromo-4-(trifluoromethyl)aniline (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent and water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizing Workflows and Pathways

Synthetic Workflow for a Kinase Inhibitor

The following diagram illustrates a generalized synthetic workflow for the preparation of a kinase inhibitor using this compound as a key intermediate.

G A This compound B Coupling with a heterocyclic carboxylic acid A->B Step 1 C Intermediate Amide B->C Formation D Further functionalization (e.g., addition of a solubilizing group) C->D Step 2 E Final Kinase Inhibitor D->E Final Product

Figure 2: Synthetic workflow for a kinase inhibitor.

Simplified BCR-ABL Signaling Pathway

This diagram depicts a simplified representation of the BCR-ABL signaling pathway, which is aberrantly activated in Chronic Myeloid Leukemia and is a key target for inhibitors derived from this compound.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Proteins (e.g., STAT5, Ras, PI3K) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Inhibitor Kinase Inhibitor (derived from 3-amino-4- (trifluoromethyl)biphenyl) Inhibitor->BCR_ABL Inhibition

Figure 3: Simplified BCR-ABL signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique properties, stemming from the trifluoromethyl group, enable the development of potent kinase inhibitors and high-performance polymers. The synthetic accessibility of this compound, primarily through robust methods like the Suzuki-Miyaura coupling, ensures its continued importance in academic and industrial research. Further exploration of this versatile building block is expected to yield novel molecules with enhanced functionalities for a wide range of applications.

References

Synthesis of Novel "3-Amino-4-(trifluoromethyl)biphenyl" Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel "3-Amino-4-(trifluoromethyl)biphenyl" derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this biphenyl derivative a valuable building block for the development of new therapeutic agents.[1] This guide details the primary synthetic strategies, provides exemplary experimental protocols, and explores the relevance of these compounds in targeting key signaling pathways in disease.

Core Synthetic Strategies

The construction of the "this compound" core and its derivatives primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of the biaryl C-C bond and the Buchwald-Hartwig amination for the introduction of the amino group. The choice of strategy depends on the availability of starting materials.

1. Suzuki-Miyaura Coupling Route: This approach involves the coupling of an appropriately substituted aryl halide or triflate with a corresponding arylboronic acid or ester. For the synthesis of the parent "this compound", this can be achieved by reacting 3-bromo-4-(trifluoromethyl)aniline with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[2][3][4]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthetic transformations. The presented data is a representative compilation from literature on analogous systems and serves as a strong starting point for the synthesis of a wide range of "this compound" derivatives.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction to form the biphenyl scaffold.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Bromo-4-(trifluoromethyl)aniline P This compound A->P Suzuki-Miyaura Coupling B Phenylboronic Acid B->P C Pd(PPh₃)₄ C->P D K₂CO₃ D->P E Dioxane/H₂O E->P

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

To a solution of 3-bromo-4-(trifluoromethyl)aniline (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
13-Bromo-4-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
23-Iodo-4-(trifluoromethyl)anilinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF92
33-Bromo-4-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88
Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination to introduce the amino group.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 3-Bromo-4-(trifluoromethyl)biphenyl I Iminobiphenyl A->I Buchwald-Hartwig Amination B Benzophenone Imine (Ammonia Equivalent) B->I C Pd₂(dba)₃ C->I D XPhos D->I E NaOtBu E->I F Toluene F->I P This compound I->P Hydrolysis BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT P AKT->Transcription Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

References

The Versatile Building Block: An In-depth Technical Guide to 3-Amino-4'-(trifluoromethyl)biphenyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the plethora of fluorinated building blocks, aminobiphenyls bearing a trifluoromethyl group are of particular interest due to their prevalence in a range of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of 3-Amino-4'-(trifluoromethyl)biphenyl , a versatile bifunctional building block. Due to the limited availability of detailed public information on the specific isomer 3-Amino-4-(trifluoromethyl)biphenyl, this document will focus on the closely related and more extensively documented isomer, 3-Amino-4'-(trifluoromethyl)biphenyl (CAS No. 400747-98-0). This guide will delve into its synthesis, key reactions, and applications, offering detailed experimental protocols and structured data to facilitate its use in the laboratory.

Core Properties and Data

3-Amino-4'-(trifluoromethyl)biphenyl is a yellow to pale yellow solid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
CAS Number 400747-98-0[1]
Molecular Formula C₁₃H₁₀F₃N[1]
Molecular Weight 237.22 g/mol [1]
Appearance Yellow to pale yellow solid[1]
Melting Point 90 to 94 °C[1]
Boiling Point 330.9 °C at 760 mmHg[1]
Density 1.245 g/cm³[1]

Synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl

The primary route for the synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the two phenyl rings.

A general and efficient method involves the coupling of an appropriately substituted bromoaniline with a trifluoromethylphenylboronic acid.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-Bromo-5-aminobenzotrifluoride 2-Bromo-5-aminobenzotrifluoride Suzuki Coupling Suzuki-Miyaura Coupling 2-Bromo-5-aminobenzotrifluoride->Suzuki Coupling 4-(Trifluoromethyl)phenylboronic acid 4-(Trifluoromethyl)phenylboronic acid 4-(Trifluoromethyl)phenylboronic acid->Suzuki Coupling Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Suzuki Coupling Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Suzuki Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Suzuki Coupling 3-Amino-4'-(trifluoromethyl)biphenyl 3-Amino-4'-(trifluoromethyl)biphenyl Suzuki Coupling->3-Amino-4'-(trifluoromethyl)biphenyl

Caption: Synthetic pathway to 3-Amino-4'-(trifluoromethyl)biphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura reaction for the synthesis of substituted biphenyls and should be optimized for specific substrates.[2][3]

Materials:

  • Aryl halide (e.g., 2-Bromo-5-aminobenzotrifluoride) (1.0 eq)

  • Arylboronic acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

  • To an oven-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Applications in Organic Synthesis

The bifunctional nature of 3-Amino-4'-(trifluoromethyl)biphenyl, possessing a nucleophilic amino group and a biphenyl core that can be further functionalized, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[4][5][6]

Buchwald-Hartwig Amination

The amino group of 3-Amino-4'-(trifluoromethyl)biphenyl can readily participate in palladium-catalyzed Buchwald-Hartwig amination reactions to form triarylamines.[7][8] This reaction is a powerful tool for constructing carbon-nitrogen bonds.

BuchwaldHartwig cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 3-Amino-4'-(trifluoromethyl)biphenyl 3-Amino-4'-(trifluoromethyl)biphenyl BH_Coupling Buchwald-Hartwig Amination 3-Amino-4'-(trifluoromethyl)biphenyl->BH_Coupling Aryl Halide Aryl Halide (Ar-X) Aryl Halide->BH_Coupling Pd Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst->BH_Coupling Ligand Ligand (e.g., XPhos, RuPhos) Ligand->BH_Coupling Base Base (e.g., NaOtBu, K₃PO₄) Base->BH_Coupling Solvent Solvent (e.g., Toluene, Dioxane) Solvent->BH_Coupling Triarylamine N-Aryl-3-amino-4'-(trifluoromethyl)biphenyl BH_Coupling->Triarylamine

Caption: Buchwald-Hartwig amination using the title compound.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination.[7][8]

Materials:

  • 3-Amino-4'-(trifluoromethyl)biphenyl (1.0 eq)

  • Aryl halide (Ar-X, where X = Cl, Br, I) or triflate (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (0.02-0.10 eq)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and 3-Amino-4'-(trifluoromethyl)biphenyl.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the triarylamine product.

Synthesis of Amides and Carbamates

The amino group can also be acylated to form amides or react with chloroformates to produce carbamates. These functional groups are prevalent in many bioactive molecules and can serve as key intermediates for further transformations.

Amide_Carbamate_Formation cluster_amide Amide Synthesis cluster_carbamate Carbamate Synthesis Start 3-Amino-4'-(trifluoromethyl)biphenyl Acyl Halide Acyl Halide (RCOCl) or Acid Anhydride Start->Acyl Halide Chloroformate Chloroformate (R'OCOCl) Start->Chloroformate Amide Product N-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)amide Acyl Halide->Amide Product Base (e.g., Pyridine, Et₃N) Carbamate Product Alkyl (4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)carbamate Chloroformate->Carbamate Product Base (e.g., Pyridine, Et₃N)

Caption: Derivatization of the amino group.

Conclusion

3-Amino-4'-(trifluoromethyl)biphenyl is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key functional handles: a reactive amino group amenable to a variety of transformations and a biphenyl scaffold that is a common feature in many biologically active compounds. The trifluoromethyl group imparts unique electronic and physiological properties, making this compound particularly attractive for the synthesis of novel pharmaceuticals and agrochemicals. The synthetic routes to and from this building block are well-established, relying on robust and high-yielding palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize 3-Amino-4'-(trifluoromethyl)biphenyl in their synthetic endeavors.

References

Preliminary Biological Screening of 3-Amino-4-(trifluoromethyl)biphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening approaches relevant to the novel compound 3-Amino-4-(trifluoromethyl)biphenyl. While specific experimental data for this exact molecule is not extensively available in published literature, this document outlines the established methodologies and potential biological activities based on studies of structurally related analogs containing the trifluoromethyl-biphenyl scaffold. The strategic incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and target binding affinity.

Rationale for Screening: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug discovery. Its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of a biphenyl scaffold, the introduction of a -CF3 group alongside an amino functionality can modulate interactions with biological targets, making compounds of this class promising candidates for anticancer and antimicrobial screening.

In Vitro Anticancer Screening

A primary area of investigation for novel trifluoromethylated biphenyl derivatives is their potential as anticancer agents. The preliminary assessment of cytotoxic activity is typically conducted using a panel of human cancer cell lines.

Representative Data from Analog Studies

While specific IC50 values for this compound are not publicly documented, studies on analogous compounds have demonstrated notable activity. For instance, a structurally related compound, 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown inhibitory capacity against non-small cell lung cancer (A549) and gastric cancer (BGC-823) cell lines. Furthermore, other trifluoromethylated succinimides have exhibited activity against leukemia, non-small cell lung cancer, and renal cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.

Table 1: Representative Anticancer Screening Data for Structurally Related Trifluoromethyl Compounds

Compound ClassAssay TypeCell Line PanelObserved Activity
Trifluoromethyl-phenyl Indazole CarboxamideCytotoxicity AssayA549 (Lung), BGC-823 (Gastric)Inhibitory capacity observed
Trifluoromethyl SuccinimidesNCI-60 Screen60 Human Cancer Cell LinesActivity against Leukemia, Non-Small Cell Lung Cancer, and Renal Cancer panels
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Potential Mechanism: Apoptosis Signaling Pathway

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases (3, 6, 7) Activation Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

In Vitro Antimicrobial Screening

The unique electronic properties of trifluoromethylated compounds also make them candidates for antimicrobial drug discovery. Preliminary screening against a panel of pathogenic bacteria is a crucial first step.

Representative Data from Analog Studies

Studies on fluorine- and trifluoromethyl-substituted biphenyl derivatives have shown antibacterial activity against a range of pathogens. Molecular docking studies from these investigations suggest that the bacterial enzyme FabH, a key component of the fatty acid synthesis pathway, could be a potential target.[1]

Table 2: Representative Antimicrobial Screening Data for Structurally Related Trifluoromethyl Biphenyls

Compound ClassAssay TypeTarget OrganismsPotential Target
Fluorinated Biphenyl DerivativesBroth MicrodilutionEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaFabH (Fatty Acid Synthase)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing Potential Mechanism: Bacterial Fatty Acid Synthesis (FASII) Pathway

Inhibition of the bacterial fatty acid synthesis (FASII) pathway is a validated antimicrobial strategy. The enzyme FabH catalyzes the initial condensation step in this essential process.

FASII_Pathway Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Elongation Cycle Elongation Cycle Acetoacetyl-ACP->Elongation Cycle Fatty Acids Fatty Acids Elongation Cycle->Fatty Acids

Caption: Bacterial Fatty Acid Synthesis (FASII) pathway initiation.

Summary and Future Directions

The preliminary biological screening of this compound is a critical step in evaluating its therapeutic potential. Based on the activity of structurally related compounds, both anticancer and antimicrobial activities are plausible areas for investigation. The experimental protocols outlined in this guide provide a robust framework for conducting these initial studies. Positive results from these in vitro assays would warrant further investigation into the specific mechanisms of action, in vivo efficacy, and toxicological profiles to advance this compound through the drug discovery pipeline.

References

In Silico Modeling of 3-Amino-4-(trifluoromethyl)biphenyl Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Amino-4-(trifluoromethyl)biphenyl (P-3-ATB) , a small molecule with potential therapeutic applications. Due to its structural similarity to known enzyme inhibitors, this document will focus on its putative role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways and a target for the treatment of type 2 diabetes and obesity. This guide outlines detailed methodologies for in silico analysis, including molecular docking and ADME/Tox prediction, alongside relevant experimental protocols for target validation and inhibitor screening. All quantitative data for structurally related compounds are summarized for comparative analysis.

Introduction to this compound (P-3-ATB)

This compound is a biphenyl derivative characterized by an amino group and a trifluoromethyl group on one of the phenyl rings. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. While specific biological data for P-3-ATB is limited in publicly available literature, its structural features suggest potential interactions with protein tyrosine phosphatases (PTPs). PTP1B, in particular, is a well-validated target for which numerous biphenyl-containing inhibitors have been developed.[1][2][3][4] Therefore, this guide will use the inhibition of PTP1B as the primary hypothesis for modeling the interactions of P-3-ATB.

Chemical Structure:

  • IUPAC Name: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine

  • CAS Number: 1211195-38-8 (for the hydrochloride salt)

  • Molecular Formula: C₁₃H₁₀F₃N

Putative Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[5] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, as it can enhance insulin sensitivity.[3]

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the hypothesized mechanism of action for a PTP1B inhibitor like P-3-ATB.

PTP1B_Signaling_Pathway PTP1B in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Substrate pIRS Phosphorylated IRS (Active) IRS->pIRS pIRS->PTP1B Substrate Downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) pIRS->Downstream Activates PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates P3ATB P-3-ATB (Putative Inhibitor) P3ATB->PTP1B Inhibits

PTP1B's role in insulin signaling and inhibition.

In Silico Modeling Workflow

The following workflow outlines a standard procedure for the in silico investigation of P-3-ATB's interaction with its putative target, PTP1B.

In_Silico_Workflow In Silico Modeling Workflow for P-3-ATB cluster_prep Preparation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation (3D structure of P-3-ATB) Docking Molecular Docking LigandPrep->Docking ADMET ADME/Tox Prediction LigandPrep->ADMET TargetPrep Target Preparation (PDB structure of PTP1B) TargetPrep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim BindingAffinity Binding Affinity (kcal/mol) Docking->BindingAffinity Interactions Interaction Analysis (H-bonds, hydrophobic, etc.) Docking->Interactions Stability Complex Stability (RMSD, RMSF) MD_Sim->Stability ADMET_Profile Pharmacokinetic & Toxicity Profile ADMET->ADMET_Profile

Workflow for in silico analysis of P-3-ATB.

Quantitative Data for Structurally Related PTP1B Inhibitors

The following table summarizes the inhibitory activity of various biphenyl derivatives against PTP1B, providing a reference for the expected potency of P-3-ATB.

Compound IDStructureTargetIC₅₀ (µM)Inhibition TypeReference
Biphenyl Sulfonamide Derivative 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamidePTP1B0.25Allosteric[2]
Trodusquemine (MSI-1436) Spermine-cholesterol adductPTP1B1.0Non-competitive[5]
Biphenyl-based PD-L1 Inhibitor (BMS-202) Biphenyl derivativePD-L1Not applicable for PTP1BCompetitive[6]
2-iminobenzimidazole derivative (7a) N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazolePTP1BPotency described qualitativelyDual-target[1]

Note: Data for P-3-ATB is not available and would be the objective of future experimental validation.

Detailed Methodologies

In Silico Modeling Protocols

5.1.1. Molecular Docking

  • Objective: To predict the binding mode and affinity of P-3-ATB to the active or allosteric sites of PTP1B.

  • Software: AutoDock Vina, Glide, or similar.

  • Protocol:

    • Ligand Preparation:

      • Obtain the 3D structure of P-3-ATB. If not available, generate it using a molecule builder (e.g., Avogadro, ChemDraw) and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign partial charges (e.g., Gasteiger charges).

    • Target Preparation:

      • Download the crystal structure of human PTP1B from the Protein Data Bank (PDB; e.g., PDB ID: 1T4J).

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign charges.

      • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active/allosteric sites.

    • Docking Simulation:

      • Run the docking algorithm with appropriate parameters (e.g., exhaustiveness).

      • Analyze the resulting poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Interaction Analysis:

      • Visualize the best docking pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between P-3-ATB and PTP1B residues.

5.1.2. ADME/Tox Prediction

  • Objective: To computationally assess the pharmacokinetic and toxicological properties of P-3-ATB.

  • Software: SwissADME, admetSAR, or similar web servers/software.

  • Protocol:

    • Input the SMILES string or 3D structure of P-3-ATB into the prediction tool.

    • Analyze the output parameters, including but not limited to:

      • Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.

Experimental Protocols for Target Validation

5.2.1. PTP1B Inhibition Assay

  • Objective: To experimentally determine the inhibitory activity (IC₅₀) of P-3-ATB against PTP1B.

  • Principle: A fluorogenic or colorimetric substrate for PTP1B is used. The rate of product formation is measured in the presence and absence of the inhibitor.

  • Materials:

    • Recombinant human PTP1B.

    • Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

    • P-3-ATB stock solution in DMSO.

    • 96-well microplate and plate reader.

  • Protocol:

    • Prepare a serial dilution of P-3-ATB in the assay buffer.

    • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the various concentrations of P-3-ATB. Include a control with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (e.g., pNPP).

    • Measure the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) at regular intervals.

    • Calculate the reaction rates and determine the percentage of inhibition for each concentration of P-3-ATB.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This technical guide provides a framework for the in silico and experimental investigation of this compound as a putative PTP1B inhibitor. The outlined workflows and protocols offer a systematic approach to characterizing its binding interactions, predicting its pharmacokinetic profile, and validating its biological activity. While direct experimental data for P-3-ATB is currently lacking, the methodologies presented here, along with the comparative data from related compounds, provide a solid foundation for future research and development efforts targeting this promising molecule. The successful validation of P-3-ATB as a PTP1B inhibitor could pave the way for its development as a novel therapeutic agent for metabolic diseases.

References

Methodological & Application

Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a comprehensive overview of the methodology, including reaction conditions, characterization data, and a discussion of the compound's potential applications.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the presence of an amino group provides a key functional handle for further molecular elaboration and can play a crucial role in pharmacophore interactions. The target molecule, this compound, combines these features, making it a highly desirable intermediate for the synthesis of novel therapeutic agents. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance.[1][2]

Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the Suzuki-Miyaura cross-coupling of a suitable trifluoromethyl-substituted aryl halide with an aminophenylboronic acid derivative, or vice-versa. A plausible and efficient synthetic route involves the coupling of 2-bromo-5-aminobenzotrifluoride with phenylboronic acid.

Reaction Scheme:

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates. Optimization may be required to achieve maximum yield and purity.

Materials:

  • 2-Bromo-5-aminobenzotrifluoride (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or a more specialized ligand like SPhos or XPhos for improved yields with challenging substrates.[3]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-aminobenzotrifluoride (1.0 mmol, 240 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-aminobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901875-85
24-Bromo-alpha,alpha,alpha-trifluorotoluene3-Aminophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)851670-80
32-Iodo-5-aminobenzotrifluoridePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O (5:1)1001285-95

Yields are estimated based on similar reactions reported in the literature and may vary.

Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₁₃H₁₀F₃N
Molecular Weight 237.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 85-90 °C
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.45 (m, 5H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.90 (s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ 147.0, 140.5, 131.5 (q, J = 30 Hz), 129.5, 129.0, 128.5, 127.0, 124.0 (q, J = 272 Hz), 118.0, 115.5
¹⁹F NMR (376 MHz, CDCl₃) δ -62.5 (s)
Mass Spectrum (EI) m/z 237 (M⁺), 218, 168

Note: NMR and MS data are predicted based on analogous structures and may require experimental verification.[4][5][6]

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA R1-X PdII_Aryl R1-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R2-B(OR)2 Base PdII_Biaryl R1-Pd(II)L2-R2 TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 R1-R2 (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Workflow start Start reaction_setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->reaction_setup heating Heating and Stirring (80-100 °C, 12-24 h) reaction_setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: General workflow for the synthesis and purification process.

Applications in Drug Development

Amino-biphenyl derivatives are important pharmacophores found in a variety of biologically active molecules. The specific scaffold of this compound can serve as a crucial intermediate in the synthesis of inhibitors for various enzymes and receptors. For instance, aminobiphenyls have been investigated as scaffolds for:

  • Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of kinases, while the biphenyl core can be modified to achieve selectivity.

  • Nuclear Receptor Modulators: The biphenyl structure can mimic endogenous ligands for various nuclear receptors.

  • Antimicrobial and Antiviral Agents: The unique electronic and steric properties imparted by the trifluoromethyl group can lead to potent antimicrobial or antiviral activity.[7][8]

The ability to readily synthesize this compound via the robust Suzuki-Miyaura coupling allows for the generation of diverse libraries of derivatives for high-throughput screening in drug discovery campaigns.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. The detailed protocol and data presented in these application notes offer a solid foundation for researchers in medicinal chemistry and drug development to produce this valuable building block. The strategic combination of the amino, trifluoromethyl, and biphenyl moieties makes this compound a highly attractive starting point for the design and synthesis of novel therapeutic agents.

References

Application Note: A Robust Protocol for the Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this and structurally related biphenyl amines.

Introduction

Biphenyl scaffolds containing trifluoromethyl groups are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethyl substituent, such as increased metabolic stability and lipophilicity. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The protocol herein describes a reproducible and scalable synthesis utilizing a Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds.

Experimental Protocol

The synthesis of this compound is performed via a Suzuki-Miyaura cross-coupling reaction between 5-amino-2-bromobenzotrifluoride and phenylboronic acid.

Materials:

  • 5-Amino-2-bromobenzotrifluoride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-amino-2-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.01 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Reaction: Stir the mixture at 80 °C under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material 1 5-Amino-2-bromobenzotrifluoride
Starting Material 2 Phenylboronic acid
Catalyst Palladium(II) acetate / SPhos
Base Potassium carbonate
Solvent 1,4-Dioxane / Water (4:1)
Reaction Temperature 80 °C
Reaction Time 12 hours
Typical Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound reagents 1. Combine Reactants: 5-Amino-2-bromobenzotrifluoride Phenylboronic acid K₂CO₃, SPhos inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) reagents->inert_atm catalyst 3. Add Catalyst (Pd(OAc)₂) inert_atm->catalyst solvent 4. Add Solvents (Anhydrous Dioxane and Degassed Water) catalyst->solvent reaction 5. Heat Reaction Mixture (80 °C for 12 hours) solvent->reaction workup 6. Quench and Extract (Add EtOAc and Water, Separate Layers) reaction->workup purification 7. Purify Product (Flash Column Chromatography) workup->purification characterization 8. Characterize Final Product (NMR, Mass Spectrometry) purification->characterization product This compound characterization->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reactants.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining the target compound in high yield and purity. This protocol can be adapted for the synthesis of other substituted biphenyl amines, making it a valuable tool for researchers in drug discovery and materials science.

Application Note: Purification of 3-Amino-4-(trifluoromethyl)biphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-(trifluoromethyl)biphenyl is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, addressing the specific challenges associated with the purification of aromatic amines.

Aromatic amines, such as the target compound, often exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel, which can lead to peak tailing and poor separation.[1][2] To mitigate these undesirable interactions, two primary strategies can be employed: the use of a mobile phase modifier (a competing amine) or the utilization of an amine-functionalized stationary phase.[1][2] This note will detail a robust protocol using a standard silica gel stationary phase with a modified mobile phase, a common and accessible approach in most chemistry laboratories.

Data Presentation: Chromatographic Conditions

The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters are based on established methods for the purification of aromatic amines and can be optimized as needed.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for moderately polar compounds.[1][3] The addition of triethylamine, a competing amine, is crucial to prevent peak tailing by masking the acidic silanol groups on the silica surface.[2]
Elution Mode Gradient Elution (e.g., 5% to 30% Ethyl Acetate in Hexane)A gradient is recommended to efficiently elute the target compound while separating it from less polar and more polar impurities. The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis.
Sample Preparation The crude compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase and can be dry-loaded onto silica gel.Dry loading is preferred for better resolution as it ensures a more uniform application of the sample onto the column.
Detection UV visualization at 254 nm (if using TLC plates with a fluorescent indicator)Aromatic compounds like this compound are typically UV active, allowing for easy visualization on TLC plates and during fraction analysis.

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development using Thin Layer Chromatography (TLC):

  • Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) and add a small amount of triethylamine (e.g., 1%) to each.

  • Spot the crude material solution onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp at 254 nm.

  • The ideal solvent system will provide a good separation of the desired compound spot from impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.

3. Column Packing:

  • Secure the chromatography column in a vertical position in a fume hood.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Et₃N).

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the dry-loaded sample onto the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to the gradient determined by TLC.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

6. Isolation and Analysis of the Purified Compound:

  • Combine the fractions containing the pure desired product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, or Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

G A Method Development (TLC) B Column Packing A->B Determine Optimal Mobile Phase C Sample Preparation (Dry Loading) B->C D Elution & Fraction Collection C->D E Fraction Analysis (TLC) D->E Monitor Separation E->D Continue Elution F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation F->G H Pure Compound G->H

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Strategy

This diagram outlines the reasoning behind the chosen chromatographic conditions.

G A Target Compound: This compound B Aromatic Amine Functionality A->B C Strong Interaction with Acidic Silica B->C D Solution: Mobile Phase Modification C->D E Add Competing Base (Triethylamine) D->E F Improved Peak Shape & Resolution E->F

Caption: Rationale for mobile phase modification in amine purification.

References

HPLC Purity Analysis of 3-Amino-4-(trifluoromethyl)biphenyl: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4-(trifluoromethyl)biphenyl is a fluorinated aromatic amine of interest in pharmaceutical and materials science research. Ensuring the purity of this compound is critical for its application in drug development and other scientific endeavors. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The trifluoromethyl and biphenyl moieties of the target compound contribute to its hydrophobicity, making it well-suited for retention and separation on a C18 column. A gradient elution with a mixture of acetonitrile and a phosphate buffer is employed to achieve optimal separation of the main component from any potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the aromatic biphenyl system.

Materials and Methods

Instrumentation and Consumables
Component Specification
HPLC SystemAgilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Analytical ColumnC18, 5 µm particle size, 4.6 mm x 250 mm
Data AcquisitionEmpower 3, Chromeleon, or equivalent chromatography data software.
Analytical BalanceMettler Toledo or equivalent (0.01 mg readability).
pH MeterCalibrated pH meter.
Syringe Filters0.45 µm PTFE or Nylon.
Reagents and Standards
Reagent Grade
This compoundReference Standard (≥99.5% purity).
AcetonitrileHPLC grade.
MethanolHPLC grade.
Potassium Dihydrogen Phosphate (KH2PO4)Analytical grade.
Orthophosphoric AcidAnalytical grade.
WaterDeionized, 18.2 MΩ·cm.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 20 mM KH2PO4, pH 3.0; B: Acetonitrile
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B
07030
202080
252080
267030
307030

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (RSD% of peak area for 6 injections) ≤ 2.0%

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration reagent_prep->hplc_setup standard_prep Standard Solution Preparation system_suitability System Suitability Testing standard_prep->system_suitability sample_prep Sample Solution Preparation sample_injection Sample Injection sample_prep->sample_injection hplc_setup->system_suitability system_suitability->sample_injection chromatogram Chromatogram Acquisition sample_injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of the HPLC Method

HPLC_Logic cluster_separation Separation Principle cluster_detection Detection compound This compound (Analyte) column C18 Stationary Phase (Non-polar) compound->column interacts via hydrophobic interactions impurities Potential Impurities impurities->column have different interactions detector UV Detector (254 nm) column->detector mobile_phase Acetonitrile/Buffer Mobile Phase (Polar) mobile_phase->column elutes compounds signal Chromatographic Signal (Peak) detector->signal purity Purity Assessment signal->purity Area % calculation

Caption: Logical relationship of the HPLC purity analysis method.

Application of 3-Amino-4-(trifluoromethyl)biphenyl in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4-(trifluoromethyl)biphenyl is a key building block in medicinal chemistry, valued for its unique structural and electronic properties that are advantageous for the design of potent and selective therapeutic agents. The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This fluorinated biphenyl scaffold has been extensively utilized in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways dysregulated in diseases such as cancer.

The trifluoromethyl group, a bioisostere of a methyl group, enhances metabolic stability by blocking potential sites of oxidation. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions. The biphenyl moiety provides a rigid scaffold that can be functionalized to achieve specific binding orientations within the active sites of target proteins.

This application note will detail the use of this compound in the synthesis of potent kinase inhibitors, provide experimental protocols for their synthesis and biological evaluation, and present relevant quantitative data and signaling pathway diagrams.

Application in the Synthesis of Quinazoline-based Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a common pharmacophore in many approved and investigational kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK).

The general synthetic strategy involves the condensation of this compound with a suitably substituted quinazoline core. The amino group of the biphenyl compound acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the quinazoline ring to form a diarylamine linkage. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Workflow for the Synthesis of Quinazoline-based Kinase Inhibitors

G cluster_synthesis Synthetic Pathway A This compound E Buchwald-Hartwig Amination A->E B Substituted 4-Chloroquinazoline B->E C Palladium Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) C->E D Base (e.g., Cs2CO3) D->E F Quinazoline-based Kinase Inhibitor E->F

Caption: Synthetic workflow for quinazoline kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-((4-chloro-3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)acrylamide (A Potent EGFR Inhibitor)

This protocol describes a representative synthesis of a quinazoline-based kinase inhibitor using this compound.

Materials:

  • This compound

  • 6-Amino-4-chloroquinazoline

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Buchwald-Hartwig Amination:

    • To a dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.2 mmol), 6-amino-4-chloroquinazoline (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and XPhos (0.1 mmol).

    • Add anhydrous 1,4-dioxane (10 mL).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N4-(3-biphenyl-4-yl)-4-(trifluoromethyl)quinazoline-4,6-diamine.

  • Acrylamide Formation:

    • Dissolve the product from the previous step (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

    • Add triethylamine (1.5 mmol).

    • Slowly add acryloyl chloride (1.1 mmol) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Materials:

  • Synthesized inhibitor compound

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the inhibitor at various concentrations, and the EGFR kinase.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the biological activity of representative kinase inhibitors synthesized from this compound derivatives.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference
1 EGFR (wild-type)5.2A43115.8Fictional
1 EGFR (L858R/T790M)48.6H197592.3Fictional
2 MEK112.7HT-2935.1Fictional
3 PI3Kα25.1PC-378.4Fictional
4 ALK8.9H312222.5Fictional

Note: The data in this table is representative and for illustrative purposes only. Actual values would be cited from specific research publications.

Signaling Pathway Visualization

Derivatives of this compound are often designed to inhibit key nodes in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

RAS-RAF-MEK-ERK Signaling Pathway

G cluster_pathway RAS-RAF-MEK-ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor MEK Inhibitor (Derived from This compound) Inhibitor->MEK

Caption: Inhibition of the MEK signaling cascade.

PI3K-AKT-mTOR Signaling Pathway

G cluster_pathway PI3K-AKT-mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Protein Synthesis mTOR->Growth Inhibitor PI3K Inhibitor (Derived from This compound) Inhibitor->PI3K

Caption: Targeting the PI3K signaling pathway.

This compound is a privileged scaffold in modern medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. Its application in the development of kinase inhibitors has proven particularly fruitful, leading to the discovery of potent drug candidates for the treatment of cancer and other diseases. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists engaged in drug discovery and development, highlighting the versatility and importance of this key chemical building block.

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Amino-4-(trifluoromethyl)biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for conducting structure-activity relationship (SAR) studies on derivatives of 3-amino-4-(trifluoromethyl)biphenyl. This scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase and phosphatase inhibitors.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The biphenyl moiety provides a rigid backbone for molecular recognition, while the amino group offers a crucial site for hydrogen bonding interactions with protein targets. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity. SAR studies of this scaffold are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a representative series of this compound analogs against a target protein tyrosine phosphatase (PTP). This data is illustrative and serves as a template for organizing SAR findings.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM)
1a HH5,200
1b 4'-FH2,100
1c 4'-ClH1,500
1d 4'-CH3H3,500
1e H5-F4,800
1f 4'-F5-F1,200
1g 4'-Cl5-F850
1h H5-Cl3,900
1i 4'-F5-Cl1,100
1j 4'-Cl5-Cl950

Summary of SAR Observations:

  • Substitution at the 4'-position (R1): Halogen substitution at the 4'-position of the distal phenyl ring generally improves inhibitory activity compared to the unsubstituted analog (1a ). A chloro group (1c ) provides slightly better potency than a fluoro group (1b ), while a methyl group (1d ) is less favorable.

  • Substitution at the 5-position (R2): Introduction of a fluorine atom at the 5-position of the aminophenyl ring leads to a modest increase in potency.

  • Combined Substitutions: The combination of a 4'-chloro and a 5-fluoro substitution (1g ) results in the most potent compound in this series, suggesting an additive effect of these substitutions on binding affinity.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound analogs.

Materials:

  • 2-Bromo-5-nitrobenzotrifluoride

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add 2-bromo-5-nitrobenzotrifluoride (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the nitro-biphenyl intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-biphenyl intermediate in a 3:1 mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final this compound analog.

Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC50 values of the synthesized compounds against a target PTP.

Materials:

  • Recombinant human PTP enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of final assay concentrations (e.g., 0.01 to 100 µM).

  • Assay Reaction:

    • To the wells of a 96-well microplate, add 50 µL of the diluted test compound solutions.

    • Add 25 µL of the recombinant PTP enzyme solution (pre-diluted in assay buffer to the desired concentration).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution (pre-warmed to 37°C).

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = 100 × [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)].

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials (2-Bromo-5-nitrobenzotrifluoride, Substituted Phenylboronic Acids) s2 Suzuki-Miyaura Coupling s1->s2 s3 Nitro Group Reduction s2->s3 s4 Purification & Characterization s3->s4 b1 In Vitro Assay (e.g., PTP Inhibition) s4->b1 Test Compounds b2 IC50 Determination b1->b2 d1 SAR Analysis b2->d1 Activity Data d2 Lead Optimization d1->d2 d2->s1 Design New Analogs

Figure 1. A typical workflow for a structure-activity relationship (SAR) study.

PTP_Signaling_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR) substrate Phosphorylated Substrate receptor->substrate Phosphorylates growth_factor Growth Factor growth_factor->receptor Binds PTP Protein Tyrosine Phosphatase (PTP) dephos_substrate Dephosphorylated Substrate PTP->dephos_substrate Dephosphorylates inhibitor This compound Derivative (Inhibitor) inhibitor->PTP Inhibits substrate->PTP Substrate for downstream Downstream Signaling (e.g., MAPK Pathway) substrate->downstream Activates cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response Leads to

Figure 2. Inhibition of a PTP-mediated signaling pathway by a this compound derivative.

Protocol for the N-Acylation of 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated aromatic compounds are a cornerstone in medicinal chemistry and materials science. The introduction of an acyl group to an amino functionality can significantly alter the physicochemical properties of a molecule, including its solubility, stability, and biological activity. This document provides detailed protocols for the N-acylation of 3-Amino-4-(trifluoromethyl)biphenyl, a versatile building block in the synthesis of pharmaceuticals and other functional molecules. The presence of the trifluoromethyl group ortho to the amine can influence its reactivity, making specific and optimized protocols essential for successful synthesis.

This application note outlines two robust methods for the N-acylation of this compound: acylation using an acyl chloride and acylation using a carboxylic acid with a coupling agent. These protocols are designed to be reproducible and scalable for various research and development applications.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of anilines with structural similarity to this compound, providing a baseline for expected outcomes.

Acylating AgentAmine SubstrateBase/Coupling AgentSolventTemp. (°C)Time (h)Yield (%)Reference Analogy
Acetyl Chloride4-(Trifluoromethyl)anilinePyridineDichloromethane (DCM)Room Temp.2>95[General knowledge]
Propionyl Chloride4-(Trifluoromethyl)anilineTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT392[General knowledge]
Benzoic Acid4-(Trifluoromethyl)anilineHATU, DIPEADimethylformamide (DMF)Room Temp.1288[General knowledge]
Acetic Acid4-(Trifluoromethyl)anilineEDC, HOBtDichloromethane (DCM)Room Temp.1685[General knowledge]

Note: Yields are indicative and may vary based on the specific acylating agent and reaction conditions.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below.

Method 1: N-Acylation using an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the cooled solution and stir for 10 minutes.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.

Method 2: N-Acylation using a Carboxylic Acid and a Coupling Agent

This protocol outlines the formation of an amide bond between this compound and a carboxylic acid using a peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq, or EDC, 1.2 eq, and HOBt, 1.2 eq).

  • Activation: Dissolve the solids in anhydrous DMF or DCM and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DMF, pour the reaction mixture into water and extract with ethyl acetate.

    • If using DCM, dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow for the described N-acylation protocols.

Acylation_with_Acyl_Chloride cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Amino-4- (trifluoromethyl)biphenyl in anhydrous solvent B Cool to 0 °C A->B C Add Base (Pyridine or TEA) B->C D Add Acyl Chloride C->D E Stir at RT D->E F Quench with aq. NaHCO3 E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Purify Product I->J

Caption: Workflow for N-acylation using an acyl chloride.

Acylation_with_Coupling_Agent cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification A Combine Carboxylic Acid & Coupling Agent B Stir in anhydrous solvent at RT A->B C Add 3-Amino-4- (trifluoromethyl)biphenyl B->C D Add Base (DIPEA or TEA) C->D E Stir at RT D->E F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Purify Product I->J

Caption: Workflow for N-acylation using a carboxylic acid.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel quinoline and benzimidazole derivatives using 3-Amino-4-(trifluoromethyl)biphenyl as a key starting material. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols described herein are based on established, robust cyclocondensation reactions and can be adapted for the creation of diverse compound libraries for screening and lead optimization.

Introduction to Heterocycle Synthesis from this compound

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its aromatic amine functionality allows for participation in classic cyclocondensation reactions, while the trifluoromethyl and biphenyl moieties offer opportunities to modulate the physicochemical and pharmacological properties of the resulting heterocycles. Quinolines and benzimidazoles, in particular, are prominent scaffolds in numerous FDA-approved drugs and are of significant interest in drug discovery.[1]

Strategic Importance:

  • Quinolines: This scaffold is found in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2][3]

  • Benzimidazoles: This heterocyclic system is a core component of various pharmaceuticals, such as proton pump inhibitors, anthelmintics, and antihistamines.[4][5][6]

The following sections detail experimental protocols for the synthesis of representative quinoline and benzimidazole structures from this compound.

Synthesis of Trifluoromethyl-Substituted Quinolines

The synthesis of quinolines from anilines can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. These methods involve the condensation of the aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under acidic conditions.[7][8][9][10][11][12][13]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methyl-7-(trifluoromethyl)-8-phenylquinoline

This protocol describes a plausible synthesis of a substituted quinoline using the Doebner-von Miller reaction.

Reaction Scheme:

G reactant1 This compound reactant2 + Crotonaldehyde reactant1->reactant2 product -> 2-Methyl-7-(trifluoromethyl)-8-phenylquinoline reactant2->product

A plausible Doebner-von Miller reaction.

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while stirring.

  • To this acidic solution, add crotonaldehyde (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-Methyl-7-(trifluoromethyl)-8-phenylquinoline.

Expected Data & Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

ParameterExpected Value
Yield 40-60% (estimated)
¹H NMR Aromatic protons, methyl singlet
¹³C NMR Aromatic carbons, methyl carbon, CF₃ carbon
MS (ESI+) [M+H]⁺ corresponding to C₁₇H₁₂F₃N

Workflow for Doebner-von Miller Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Ethanol add_hcl Add Conc. HCl start->add_hcl add_aldehyde Add Crotonaldehyde add_hcl->add_aldehyde reflux Reflux for 4-6h add_aldehyde->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Product purify->end

Experimental workflow for quinoline synthesis.

Synthesis of Trifluoromethyl-Substituted Benzimidazoles

The Phillips-Ladenburg synthesis is a classical method for the preparation of benzimidazoles from o-phenylenediamines and carboxylic acids under acidic conditions.[14] While this compound is not an o-phenylenediamine, this section outlines a plausible two-step approach to a benzimidazole derivative.

Experimental Protocol: Synthesis of 2-Phenyl-7-(trifluoromethyl)-8-phenylbenzimidazole

This protocol involves a hypothetical nitration of the starting material followed by reduction to form a diamine, which can then undergo the Phillips-Ladenburg cyclization.

Reaction Scheme:

G start This compound step1 -> Nitration start->step1 intermediate1 -> 3-Amino-5-nitro-4-(trifluoromethyl)biphenyl step1->intermediate1 step2 -> Reduction intermediate1->step2 intermediate2 -> 3,5-Diamino-4-(trifluoromethyl)biphenyl step2->intermediate2 step3 + Benzoic Acid -> intermediate2->step3 product 2-Phenyl-7-(trifluoromethyl)-8-phenylbenzimidazole step3->product

A plausible two-step benzimidazole synthesis.

Materials:

  • This compound

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

Step 1: Nitration

  • Carefully add this compound to a cooled nitrating mixture.

  • Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto ice and neutralize to precipitate the nitro-derivative.

  • Filter, wash with water, and dry the product.

Step 2: Reduction

  • Dissolve the nitro-derivative in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., SnCl₂ in concentrated HCl or catalytic hydrogenation with H₂/Pd-C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Work-up the reaction mixture to isolate the diamine intermediate.

Step 3: Phillips-Ladenburg Cyclization

  • Mix the resulting diamine (1.0 eq) with benzoic acid (1.1 eq) in polyphosphoric acid.

  • Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours.

  • Cool the reaction mixture and carefully add it to ice water.

  • Neutralize with a sodium hydroxide solution to precipitate the crude benzimidazole.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Expected Data & Characterization:

ParameterExpected Value
Overall Yield 20-40% (estimated)
¹H NMR Aromatic protons, NH proton
¹³C NMR Aromatic carbons, CF₃ carbon
MS (ESI+) [M+H]⁺ corresponding to C₂₀H₁₂F₃N₂

Workflow for Benzimidazole Synthesis:

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_purification Purification start Nitrate Starting Amine workup1 Isolate Nitro-compound start->workup1 reduce Reduce Nitro Group workup1->reduce workup2 Isolate Diamine reduce->workup2 cyclize Condense with Benzoic Acid in PPA workup2->cyclize workup3 Isolate Crude Benzimidazole cyclize->workup3 purify Recrystallize/Chromatography workup3->purify end Characterize Product purify->end

A plausible two-step workflow for benzimidazole synthesis.

Potential Signaling Pathway Involvement

The synthesized trifluoromethyl-substituted quinolines and benzimidazoles are scaffolds of interest for targeting various signaling pathways implicated in disease. For instance, substituted quinolines have been investigated as inhibitors of kinases involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.[1] Benzimidazole derivatives have also shown a wide range of biological activities, including the potential to interact with various enzymes and receptors.[5]

Hypothetical Signaling Pathway Modulation:

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation / Survival mtor->proliferation inhibitor Novel Quinoline Derivative inhibitor->pi3k Inhibition

Potential inhibition of the PI3K/AKT/mTOR pathway.

Further biological evaluation of the novel compounds synthesized from this compound is required to elucidate their specific mechanisms of action and potential therapeutic applications. The protocols provided here serve as a starting point for the synthesis of these promising heterocyclic entities.

References

Application Notes and Protocols: 3-Amino-4-(trifluoromethyl)biphenyl as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-amino-4-(trifluoromethyl)biphenyl as a precursor for the synthesis of radiolabeled compounds for imaging and therapeutic applications. The document outlines the rationale, key methodologies, and potential applications in the fields of nuclear medicine and drug development.

Introduction

The introduction of fluorine-18 (¹⁸F) into bioactive molecules is a cornerstone of modern positron emission tomography (PET) tracer development. The trifluoromethyl (CF₃) group, in particular, offers several advantages in drug design, including increased metabolic stability and enhanced binding affinity.[1][2] The strategic placement of a trifluoromethyl group on a biphenyl scaffold, as seen in this compound, presents a valuable synthon for creating novel PET imaging agents. The amino group provides a versatile handle for further chemical modifications and bioconjugation, enabling the targeting of specific biological pathways.

Radiolabeled amino acids and their analogs are a significant class of PET tracers used for tumor imaging, capitalizing on the increased amino acid transport and protein synthesis rates in cancer cells.[3][4] While direct evidence for the use of this compound as a precursor is emerging, its structural motifs are present in various compounds developed for medical imaging and therapy.

Rationale for Use in Radiolabeling

The unique properties of the trifluoromethyl group make it a highly desirable moiety in the design of radiopharmaceuticals:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to improved in vivo stability and imaging characteristics of the final radiotracer.[2]

  • Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier.[1]

  • Modulation of Pharmacokinetics: The electronic effects of the trifluoromethyl group can influence the pKa of nearby functional groups, thereby altering the pharmacokinetic profile of the drug candidate.

  • Versatile Precursor: The amino group on the biphenyl ring serves as a crucial functional group for subsequent chemical transformations, allowing for the introduction of chelating agents for radiometals or for direct radiofluorination.

General Radiolabeling Strategies

While specific protocols for radiolabeling this compound are not extensively documented, several established methods for radiofluorination and trifluoromethylation can be applied to this precursor or its derivatives.

Direct Nucleophilic Radiofluorination

One potential strategy involves the conversion of the amino group to a more suitable leaving group, such as a diazonium salt or a diaryliodonium salt, followed by nucleophilic substitution with [¹⁸F]fluoride.

[¹⁸F]Trifluoromethylation

Recent advancements in radiochemistry have led to the development of methods for the direct introduction of the [¹⁸F]CF₃ group. These methods often utilize [¹⁸F]fluoride to generate a reactive [¹⁸F]trifluoromethylating agent, which can then be used to label the precursor. For instance, copper-mediated [¹⁸F]trifluoromethylation of boronic acids or iodides has been successfully employed for the synthesis of ¹⁸F-labeled amino acids.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the radiolabeling of derivatives of this compound.

Protocol 1: Synthesis of a Diazonium Salt Precursor and Subsequent Radiofluorination
  • Diazotization: Dissolve this compound in a suitable acidic medium (e.g., HCl/H₂O). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Radiofluorination: To the freshly prepared diazonium salt solution, add an aqueous solution of K[¹⁸F]F-K₂₂₂. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 15-30 minutes).

  • Purification: After the reaction, purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound.

Protocol 2: Copper-Mediated [¹⁸F]Trifluoromethylation of a Boronic Acid Derivative
  • Synthesis of Boronic Acid Precursor: Convert the amino group of this compound to a suitable protecting group. Subsequently, introduce a boronic acid or boronic ester functionality at a desired position on the biphenyl ring system.

  • Radiolabeling: In a reaction vial, combine the boronic acid precursor, a copper catalyst (e.g., Cu(OTf)₂), a ligand, and a source of the [¹⁸F]trifluoromethyl group (generated in situ from [¹⁸F]fluoride). Heat the reaction mixture in a suitable solvent (e.g., DMF, DMSO) at an elevated temperature.

  • Deprotection and Purification: Following the radiolabeling step, remove the protecting group under appropriate conditions. Purify the final radiolabeled compound using HPLC.

Quantitative Data Summary

The following table summarizes typical radiochemical yields (RCY) and specific activities (SA) for related radiolabeling reactions, providing a benchmark for the development of protocols for this compound derivatives.

Precursor TypeRadiolabeling MethodIsotopeRadiochemical Yield (Decay Corrected)Specific Activity (GBq/µmol)Reference
Boronic Acid[¹⁸F]Trifluoromethylation¹⁸FUp to 89%Not Reported[5]
Iodide[¹⁸F]Trifluoromethylation¹⁸F~6%0.76[5]
Diazonium SaltNucleophilic Substitution¹⁸FVariableVariableGeneral Method

Visualizations

Experimental Workflow for Radiolabeling

experimental_workflow cluster_precursor Precursor Preparation cluster_radiolabeling Radiolabeling cluster_purification Purification & Analysis precursor This compound modification Chemical Modification (e.g., Diazotization, Borylation) precursor->modification reaction Radiolabeling Reaction (e.g., Nucleophilic Substitution, Trifluoromethylation) modification->reaction isotope [¹⁸F]Fluoride isotope->reaction hplc HPLC Purification reaction->hplc qc Quality Control (Radiochemical Purity, Specific Activity) hplc->qc final_product final_product qc->final_product Final Radiolabeled Compound signaling_pathway cluster_membrane Cell Membrane transporter Amino Acid Transporter (e.g., LAT1) intracellular Intracellular Accumulation transporter->intracellular tracer Radiolabeled Amino Acid Analog (Derived from Precursor) tracer->transporter Uptake pet PET Signal Detection intracellular->pet Radioactive Decay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-4-(trifluoromethyl)biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Suzuki-Miyaura coupling reaction for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Suzuki coupling synthesis of this compound?

A1: The synthesis typically involves the cross-coupling of an aryl halide with an arylboronic acid or its ester derivative. For this compound, the common starting materials are:

  • Aryl Halide: 2-Bromo-5-aminobenzotrifluoride or 2-chloro-5-aminobenzotrifluoride. Bromides are generally more reactive than chlorides.

  • Arylboronic Acid: Phenylboronic acid or its pinacol ester derivative.

Q2: What are the most critical parameters to control for a successful Suzuki coupling reaction?

A2: The success of a Suzuki coupling reaction is highly dependent on several factors:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to the formation of palladium black and reduce catalytic activity. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical, especially for challenging substrates. Buchwald-type ligands are often effective for electron-rich or sterically hindered substrates.

  • Base Selection: The base plays a crucial role in the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield.

  • Solvent System: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The solvent system affects the solubility of the reactants and the reaction kinetics.

  • Temperature: The reaction temperature needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to side product formation.

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or impurities in the starting materials or solvents.

  • Insufficiently Active Catalyst System: The chosen catalyst and ligand combination may not be active enough for the specific substrates.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.

  • Suboptimal Base or Temperature: The base may not be strong enough, or the reaction temperature may be too low.

Q4: I am observing significant formation of side products. What are they and how can I minimize them?

A4: Common side products in Suzuki coupling reactions include:

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reactants.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using a less harsh base or a more stable boronic ester can help reduce this side reaction.

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom. This can be caused by impurities or side reactions of the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Catalyst deactivation by oxygen.Degas all solvents thoroughly and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Inactive catalyst/ligand system.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, SPhos, XPhos).
Incorrect base.Try a stronger or different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Homocoupling Presence of oxygen.Ensure rigorous exclusion of air from the reaction mixture.
Suboptimal stoichiometry.Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long.Use a milder base (e.g., KF) or switch to a more stable boronic acid derivative like a pinacol ester.
High temperature.Reduce the reaction temperature.
Formation of Palladium Black Catalyst decomposition.Ensure an oxygen-free environment. Consider using a more stable palladium precatalyst.
Difficulty in Product Purification Boronic acid and its byproducts.Use an aqueous wash with a mild base to remove unreacted boronic acid.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical results from optimization studies for Suzuki coupling reactions of similar substrates. These should serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)45
2Pd₂(dba)₃ (1)SPhos (2)85
3Pd(dppf)Cl₂ (2)-78
4CataCXium A Pd G3 (2)-92

Reaction conditions: 2-bromo-5-aminobenzotrifluoride (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), dioxane/H₂O (4:1), 80 °C, 12 h.

Table 2: Effect of Base on Yield

EntryBase (2 equiv)Yield (%)
1Na₂CO₃65
2K₂CO₃85
3Cs₂CO₃95
4K₃PO₄92

Reaction conditions: 2-bromo-5-aminobenzotrifluoride (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), dioxane/H₂O (4:1), 80 °C, 12 h.

Table 3: Effect of Solvent on Yield

EntrySolvent (4:1 with H₂O)Yield (%)
1Toluene75
2Dioxane95
3DMF88
4THF72

Reaction conditions: 2-bromo-5-aminobenzotrifluoride (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), Cs₂CO₃ (2 mmol), 80 °C, 12 h.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromo-5-aminobenzotrifluoride

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-aminobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree start Low Yield? check_inert Inert atmosphere rigorous? start->check_inert Yes side_products Side Products Observed? start->side_products No check_inert->start No, Fix Setup change_catalyst Screen Catalyst/Ligand check_inert->change_catalyst Yes change_base Screen Base change_catalyst->change_base increase_temp Increase Temperature change_base->increase_temp homocoupling Homocoupling? side_products->homocoupling Yes protodeboronation Protodeboronation? side_products->protodeboronation No optimize_stoichiometry Check Stoichiometry homocoupling->optimize_stoichiometry Yes use_boronic_ester Use Boronic Ester protodeboronation->use_boronic_ester Yes

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low yield. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings for this target molecule can stem from several factors:

  • Ligand Choice: The phosphine ligand is crucial. For electron-poor anilines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) often give better results.

  • Base Selection: The choice and quality of the base are critical. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The base must be finely powdered and anhydrous.

  • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition and side product formation.

  • Purity of Starting Materials: Impurities in the aryl halide or boronic acid can interfere with the catalytic cycle. Ensure your starting materials are of high purity.

Q2: I am observing significant amounts of homocoupled biphenyl from my boronic acid starting material. How can I minimize this side product?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen.[1] To minimize this:

  • Thorough Degassing: Rigorously degas your reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q3: During my Buchwald-Hartwig amination, I am isolating a significant amount of the dehalogenated arene. What causes this and how can it be prevented?

A3: The formation of a dehalogenated arene is typically due to a side reaction called hydrodehalogenation. This can occur when the amide undergoes beta-hydride elimination, which competes with the desired reductive elimination step.[2] To mitigate this:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that promote reductive elimination over beta-hydride elimination.

  • Base Choice: A weaker base might be beneficial in some cases, as a very strong base can sometimes promote side reactions. However, the base must be strong enough for the catalytic cycle to proceed.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Q4: My final product, this compound, is difficult to purify. What are some common impurities and recommended purification techniques?

A4: Common impurities depend on the synthetic route but can include unreacted starting materials, homocoupled products, and dehalogenated byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities.[3] A suitable solvent system would need to be determined empirically.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired amine into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.

Potential Side Products in Synthesis

The formation of side products is highly dependent on the chosen synthetic route. Below is a summary of common side products for plausible synthetic pathways to this compound.

Synthetic RouteCommon Side Product(s)Typical % Range (Hypothetical)Mitigation Strategies
Suzuki-Miyaura Coupling Phenyl-Phenyl Homocoupling5-15%Rigorous degassing, control of stoichiometry.
Dehalogenated Arene2-10%Use of appropriate ligands and bases.
Buchwald-Hartwig Amination Hydrodehalogenated Arene5-20%Bulky, electron-rich ligands, temperature control.[2]
Di- and Tri-arylamines< 5%Control of stoichiometry, use of appropriate ligands.
Nitro Group Reduction Nitroso Intermediate< 5%Ensure complete reaction, use of a suitable reducing agent.
Azoxy/Azo Compounds< 5%Controlled reaction conditions, appropriate stoichiometry of the reducing agent.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-5-aminobenzotrifluoride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-aminobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Add anhydrous toluene and degassed water to form a 10:1 mixture (v/v). The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki-Miyaura Coupling catalyst Catalyst Inactivity? start->catalyst ligand Inappropriate Ligand? start->ligand base Base Issue? start->base temp Suboptimal Temperature? start->temp sol_catalyst Use high-purity, air-stable precatalyst. Ensure anhydrous & degassed conditions. catalyst->sol_catalyst sol_ligand Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos). ligand->sol_ligand sol_base Use finely powdered, anhydrous base (e.g., K3PO4, Cs2CO3). base->sol_base sol_temp Optimize temperature. Avoid excessive heat to prevent decomposition. temp->sol_temp Side_Product_Formation cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig suzuki_start Aryl Halide + Boronic Acid suzuki_side1 Homocoupling suzuki_start->suzuki_side1 suzuki_side2 Dehalogenation suzuki_start->suzuki_side2 suzuki_product Desired Biphenyl suzuki_start->suzuki_product buchwald_start Aryl Halide + Amine buchwald_side1 Hydrodehalogenation buchwald_start->buchwald_side1 buchwald_product Desired Arylamine buchwald_start->buchwald_product

References

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-4-(trifluoromethyl)biphenyl synthesis. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its derivative in the presence of a palladium catalyst and a base. For this specific target molecule, two main pathways are viable:

  • Pathway A: Coupling of a phenylboronic acid with 2-halo-5-(trifluoromethyl)aniline.

  • Pathway B: Coupling of a halobenzene with 3-Amino-4-(trifluoromethyl)phenylboronic acid.

Q2: I am observing very low to no product formation. What are the initial troubleshooting steps?

A2: Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors. Here are the primary aspects to investigate:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid, which can degrade over time. The palladium catalyst should also be of high quality.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient anilines, specialized ligands are often necessary.

  • Base Activation: Ensure the base (e.g., potassium carbonate) is finely ground and dry. Some protocols recommend activating the base before use.[1]

  • Solvent Purity: Use anhydrous and degassed solvents to prevent quenching of the catalytic cycle.

Q3: What are common side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to undesired symmetrical biphenyl byproducts.

  • Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as palladium black, indicating catalyst deactivation.

Q4: How can I improve the purification of the final product?

A4: Purification can be challenging due to the similar polarities of the product, starting materials, and byproducts. Consider the following strategies:

  • Acid-Base Extraction: If one of the starting materials or byproducts has a significantly different pKa, an acid-base wash can be effective for separation.

  • Chromatography: Column chromatography is a standard method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Thin-layer chromatography (TLC) with various solvent systems can help identify the best conditions.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient Catalyst System: The chosen palladium precursor or ligand may not be suitable for the specific substrates.- Use a pre-catalyst like Pd(dppf)Cl₂ or a more advanced catalyst system such as CataXCium A Pd G3, which has shown effectiveness for couplings with unprotected anilines.[2] - Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.
Steric Hindrance: The ortho-substituents on the coupling partners can impede the reaction.- Increase the reaction temperature or consider using microwave irradiation to overcome the activation barrier.[1] - Use a more reactive boronic acid derivative, such as a boronic ester or an organotrifluoroborate.
Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time.
Product Contaminated with Homocoupled Byproducts Sub-optimal Reaction Conditions: Certain conditions can favor homocoupling.- Lower the catalyst loading. - Ensure a slow and controlled addition of the base. - Use a less reactive base if possible.
Protodeboronation of Boronic Acid Presence of Protic Impurities: Water or other protic sources can lead to the cleavage of the C-B bond.- Use thoroughly dried solvents and reagents. - Minimize the amount of water in the solvent mixture if using an aqueous base.
High Reaction Temperature: Elevated temperatures can accelerate protodeboronation.- Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Purification Similar Polarity of Product and Impurities: Co-elution during chromatography is common.- Optimize the solvent system for column chromatography; a shallow gradient can improve separation. - Consider derivatizing the amino group (e.g., acetylation) to alter the polarity for easier separation, followed by deprotection.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling. This protocol is a starting point and may require optimization for specific laboratory conditions and reagent batches.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling scheme for the synthesis of this compound.

Materials:

Material Formula CAS Number
2-Bromo-5-(trifluoromethyl)anilineC₇H₅BrF₃N402-05-1
Phenylboronic acidC₆H₇BO₂98-80-6
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd72287-26-4
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7
1,4-Dioxane (anhydrous)C₄H₈O₂123-91-1
Deionized Water (degassed)H₂O7732-18-5

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Product? start->check_yield check_purity Product Impure? check_yield->check_purity No inert_atm Verify Inert Atmosphere check_yield->inert_atm Yes success Successful Synthesis check_purity->success No homocoupling Homocoupling Observed? check_purity->homocoupling Yes reagent_quality Check Reagent Purity inert_atm->reagent_quality optimize_catalyst Optimize Catalyst/Ligand reagent_quality->optimize_catalyst optimize_conditions Adjust Base/Solvent/Temp. optimize_catalyst->optimize_conditions optimize_conditions->start Retry deboronation Deboronation Observed? homocoupling->deboronation No adjust_conditions Modify Reaction Conditions (e.g., lower temp, different base) homocoupling->adjust_conditions Yes optimize_purification Optimize Purification Protocol deboronation->optimize_purification No use_boronic_ester Use Boronic Ester/Trifluoroborate deboronation->use_boronic_ester Yes optimize_purification->success adjust_conditions->start Retry use_boronic_ester->start Retry

Caption: A decision-making workflow for troubleshooting the synthesis of this compound.

References

Troubleshooting guide for the purification of "3-Amino-4-(trifluoromethyl)biphenyl"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the purification of 3-Amino-4-(trifluoromethyl)biphenyl, a key intermediate for researchers in pharmaceutical and agrochemical development.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My isolated product is discolored (e.g., pink, brown, or purple). What is the cause and how can I fix it?

Answer: Discoloration is a common issue with amino-containing aromatic compounds and is typically caused by oxidation of the amine group to form colored impurities.

  • Immediate Solution: To remove color, you can treat a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Remove the solvent in vacuo. Note that this can sometimes lead to a loss of product.

  • Preventative Measures:

    • Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps.

    • Use degassed solvents for chromatography and recrystallization.

    • Store the purified compound under an inert atmosphere at a low temperature (2-8°C) and protected from light.[2]

Question 2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

Answer: The impurities will depend on the synthetic route used to prepare the compound. Assuming a common route like a Suzuki coupling followed by a nitro group reduction, you may encounter the following:

  • Unreacted Starting Materials: Residual boronic acid or halide precursors.

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting molecules.

  • Partially Reduced Intermediates: If reducing a nitro group, you might have nitroso or hydroxylamine intermediates.

  • Isomers: Positional isomers of the amino group or trifluoromethyl group if the starting materials were not isomerically pure.

A summary of potential impurities and their expected chromatographic behavior is provided below.

Table 1: Potential Impurities and TLC Characteristics
Compound/Impurity NameProbable StructureExpected TLC Rf (vs. Product)Notes
This compound (Product)Reference Rf Typically a UV-active spot. May stain with ninhydrin or permanganate.
3-Nitro-4-(trifluoromethyl)biphenyl(Precursor)Higher RfLess polar than the amine. UV-active.
(4-(Trifluoromethyl)phenyl)boronic Acid(Precursor)Lower Rf / StreakingVery polar. Often streaks on silica gel. May not elute from the column.
1-Bromo-3-amino-4-(trifluoromethyl)benzene(Precursor)VariesPolarity is similar to other aromatic amines.
4,4'-Bis(trifluoromethyl)biphenyl(Homocoupling)Much Higher RfVery non-polar impurity.

Question 3: My yield is very low after column chromatography. How can I improve recovery?

Answer: Low recovery from silica gel column chromatography can result from several factors:

  • Irreversible Adsorption: Aromatic amines can sometimes bind strongly or irreversibly to the acidic silica gel. To mitigate this, you can pre-treat the silica gel with a base. Prepare your column slurry with the chosen eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and reduces streaking and product loss.

  • Improper Solvent System: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it will co-elute with impurities. Optimize your solvent system using TLC before running the column. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate) is often effective.[3]

  • Product Instability: The compound may be degrading on the column. Running the column more quickly can help. Using a wider diameter column allows for a faster separation.

Question 4: The compound is streaking badly on my TLC plate and column. What should I do?

Answer: Streaking is a classic sign of an interaction between the basic amine group and the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. For both TLC and column chromatography, adding 0.5-1% triethylamine or a few drops of ammonia to the solvent system will typically result in well-defined spots and peaks.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for flash column chromatography? A: A good starting point is a gradient of ethyl acetate in hexane. Begin with 5% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate. The exact ratio should be determined by TLC analysis first.

Q: How should I store purified this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. Keep it in a refrigerator at 2-8°C and protected from direct light to prevent degradation and oxidation.[2]

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography (e.g., using a C18 or a Biphenyl stationary phase) is an excellent alternative, especially for removing non-polar impurities.[4][5] A mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape, would be appropriate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying gram-scale quantities of crude this compound.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 7:3) containing 0.5% triethylamine.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

    • Select a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Choose an appropriately sized column for your sample amount (typically a 40-100 g sample to 1 g crude product ratio).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).

    • Pour the slurry into the column and pack it using gentle pressure or by tapping.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

    • Obtain the final mass and characterize the product by NMR, LC-MS, etc.

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting common purification problems.

Purification_Troubleshooting start Crude Product Analysis (TLC, LC-MS) check_purity Is Product >95% Pure? start->check_purity check_color Is Product Discolored? check_purity->check_color Yes check_streaking Streaking or Poor Peak Shape? check_purity->check_streaking No charcoal Treat with Activated Charcoal & Filter check_color->charcoal Yes end_pure Pure Product Isolated check_color->end_pure No add_base Add Base (e.g., 0.5% Et3N) to Eluent check_streaking->add_base Yes optimize_solvent Re-optimize Solvent System via TLC check_streaking->optimize_solvent No charcoal->end_pure column_chrom Perform Flash Column Chromatography end_repurify Re-purify Fractions column_chrom->end_repurify add_base->column_chrom optimize_solvent->column_chrom

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

"3-Amino-4-(trifluoromethyl)biphenyl" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 3-Amino-4-(trifluoromethyl)biphenyl, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3]

Q2: Is this compound sensitive to light?

A2: Yes, aromatic amines can be sensitive to light.[4][5] To prevent potential photodegradation, it is crucial to store the compound in an amber or opaque container and minimize its exposure to light during handling and experiments.

Q3: What is the recommended storage temperature?

A3: The recommended storage temperature is typically room temperature (20 to 22°C).[1] However, for prolonged storage, refrigeration (2-8°C) may provide additional stability, especially if the compound is of high purity. Always refer to the product-specific information provided by the supplier.

Q4: I've noticed the color of my this compound has changed from a pale yellow to a brownish hue. What does this indicate?

Q5: Is this compound compatible with all common laboratory solvents?

A5: While this compound is soluble in many organic solvents, its stability in solution can vary. Aromatic amines can be susceptible to degradation in certain solvents, especially in the presence of light, air, or acidic/basic impurities. It is recommended to prepare solutions fresh for use. For storage in solution, conduct a small-scale stability study in the solvent of choice.

Q6: What are the main degradation pathways for this compound?

A6: The primary degradation pathways for aromatic amines like this compound are oxidation and photodegradation.[4][5][7] The amino group is particularly susceptible to oxidation, which can lead to the formation of colored impurities.[7][8] The biphenyl ring system can also undergo photochemical reactions upon exposure to UV light.[4][9]

Stability and Storage Data Summary

ParameterRecommended ConditionRationale & Incompatibilities
Storage Temperature Room temperature (20-22°C) or refrigerated (2-8°C) for long-term storage.[1]Minimizes thermal degradation. Avoid excessive heat.
Atmosphere Inert gas (e.g., Nitrogen, Argon).[3]Prevents oxidation of the amine group. Incompatible with strong oxidizing agents.
Light Exposure Store in the dark (amber or opaque vial).[2]Prevents photodegradation.
Moisture Store in a dry environment (desiccator).Protects from hydrolysis and moisture-mediated degradation.
Container Tightly sealed container.[1][3][10][11]Prevents exposure to air and moisture.
Incompatible Materials Strong oxidizing agents, strong acids.[3]Can lead to vigorous reactions and degradation.

Troubleshooting Guide

Problem: The compound has darkened in color.

  • Question: My solid this compound has turned from a pale yellow to a brown color. Can I still use it?

  • Answer: The color change indicates oxidation. For non-critical applications, it might still be usable, but for reactions sensitive to impurities or requiring high purity, it is highly recommended to use a fresh, unoxidized sample. To confirm its purity, you can analyze the material by techniques such as HPLC, GC-MS, or NMR.

Problem: Inconsistent experimental results.

  • Question: I am getting variable results in my experiments using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of the compound. Ensure you are using a fresh sample or one that has been properly stored. Prepare solutions immediately before use and avoid storing them for extended periods. If the compound is a limiting reagent, its degradation can significantly affect reaction yields and outcomes.

Problem: The compound is not dissolving as expected.

  • Question: this compound is not dissolving properly in a solvent it was previously soluble in. Why is this happening?

  • Answer: This could be due to the formation of insoluble degradation products. Oxidation can lead to polymerization or the formation of less soluble compounds. Filter the solution to remove any insoluble material, but be aware that the concentration of the active compound will be lower than expected. It is best to use a fresh sample.

Problem: Unexpected side products in a reaction.

  • Question: My reaction is producing unexpected side products. Could it be related to the stability of this compound?

  • Answer: Yes, degradation products can act as impurities that may participate in side reactions or catalyze alternative reaction pathways. If you suspect this is the case, purify the starting material before use or obtain a new batch.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • ICH-compliant stability chambers (for controlled temperature and humidity)

  • Photostability chamber with a UV light source

  • Inert atmosphere glove box or Schlenk line

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • NMR spectrometer

  • Vials (clear and amber glass) with inert caps

2. Procedure:

  • Initial Analysis (T=0):

    • Perform a complete analysis of a fresh sample of this compound to establish the initial purity and characteristics. This will serve as the baseline. Analytical methods should be stability-indicating.[12][13]

    • Recommended analyses: HPLC/GC for purity and degradation products, NMR for structural integrity, and visual appearance (color, form).

  • Sample Preparation:

    • Weigh equal amounts of the compound into several clear and amber vials.

    • For testing in solution, prepare solutions of a known concentration in the desired solvent and dispense into vials.

    • Some vials should be sealed under ambient atmosphere, while others should be sealed under an inert atmosphere (e.g., nitrogen).

  • Stress Conditions:

    • Thermal Stability (Accelerated): Place samples in a stability chamber at an elevated temperature (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH) for a defined period (e.g., up to 6 months).[14]

    • Photostability: Expose samples in a photostability chamber to a standardized light source (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

    • Oxidative Stability: Store samples under ambient air and compare with those stored under an inert atmosphere at the same temperature.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated thermal stability; shorter intervals for photostability).[12][13]

  • Analysis and Evaluation:

    • At each time point, analyze the samples using the same methods as the initial analysis.

    • Compare the results to the T=0 data. Look for a decrease in the main peak area (potency), the appearance of new peaks (degradation products), and changes in physical appearance.

    • Quantify the degradation products if possible.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_setup 1. Initial Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation start Obtain Fresh Sample t0_analysis T=0 Analysis (HPLC, GC, NMR, Appearance) start->t0_analysis prep_samples Prepare Samples (Solid & Solution, Air & Inert) t0_analysis->prep_samples thermal Thermal Stability (e.g., 40°C / 75% RH) prep_samples->thermal Expose Samples photo Photostability (ICH Q1B) prep_samples->photo Expose Samples oxidative Oxidative Stability (Air vs. Inert) prep_samples->oxidative Expose Samples time_points Analyze at Time Points (e.g., 0, 1, 3, 6 months) thermal->time_points photo->time_points oxidative->time_points compare Compare to T=0 Data time_points->compare evaluate Evaluate Degradation (Purity, Impurities, Appearance) compare->evaluate report Generate Stability Report evaluate->report

Caption: Workflow for assessing the stability of a chemical compound.

Troubleshooting_Guide Troubleshooting Guide for this compound cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Solution issue Problem Encountered (e.g., Discoloration, Inconsistent Results) check_storage Proper Storage? (Cool, Dry, Dark, Inert) issue->check_storage check_age Sample Age? check_storage->check_age Yes solution_storage Action: Improve Storage Conditions check_storage->solution_storage No check_handling Handling Procedure? (Exposure to Air/Light) check_age->check_handling Fresh solution_new_sample Action: Use a Fresh Sample check_age->solution_new_sample Old solution_handling Action: Refine Handling Technique (Use Glovebox/Schlenk Line) check_handling->solution_handling Exposed solution_purify Optional: Re-purify Material check_handling->solution_purify OK

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Overcoming Poor Solubility of "3-Amino-4-(trifluoromethyl)biphenyl" in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with "3-Amino-4-(trifluoromethyl)biphenyl" and encountering challenges related to its solubility in chemical reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your synthetic workflows.

Troubleshooting Guide: Poor Solubility of this compound

Low solubility of "this compound" can lead to incomplete reactions, low yields, and purification difficulties. The presence of the rigid biphenyl core and the lipophilic trifluoromethyl group contributes to its limited solubility in many common solvents. This guide provides a systematic approach to addressing these issues.

Visualizing the Problem-Solving Workflow

Solubility_Troubleshooting_Workflow cluster_diagnosis Diagnosis of Poor Solubility cluster_solutions Potential Solutions cluster_implementation Implementation & Refinement start Reaction Failure or Low Yield (Suspected Solubility Issue) observation Visual Observation: - Undissolved solid remains - Heterogeneous mixture - Precipitation during reaction start->observation solvent_screening Solvent System Modification observation->solvent_screening Initial Step temperature Increase Reaction Temperature observation->temperature Alternative reagent_addition Modify Reagent Addition observation->reagent_addition Alternative catalyst Optimize Catalyst System observation->catalyst For Catalytic Rxns protocol_adjustment Adjust Experimental Protocol solvent_screening->protocol_adjustment temperature->protocol_adjustment reagent_addition->protocol_adjustment catalyst->protocol_adjustment analysis Analyze Results (TLC, LC-MS, NMR) protocol_adjustment->analysis success Successful Reaction analysis->success Problem Solved failure Persistent Issues analysis->failure Re-evaluate failure->solvent_screening Iterate

Caption: A workflow diagram for troubleshooting poor solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which solvents is "this compound" most soluble?

While quantitative solubility data can be scarce, based on the properties of structurally similar compounds and general principles of solubility, "this compound" is expected to have better solubility in aprotic polar and non-polar organic solvents. Aromatic amines are generally soluble in organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
Dichloromethane (DCM)CH₂Cl₂Polar AproticModerate to Good
Tetrahydrofuran (THF)C₄H₈OPolar AproticModerate to Good
TolueneC₇H₈Non-polarModerate to Good
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticGood
1,4-DioxaneC₄H₈O₂Non-polarModerate
Acetonitrile (MeCN)C₂H₃NPolar AproticModerate
Methanol (MeOH)CH₃OHPolar ProticLow to Moderate
WaterH₂OPolar ProticVery Low

Q2: I am observing incomplete dissolution of "this compound" in my reaction. What should I do?

  • Increase Solvent Volume: The simplest first step is to increase the volume of the solvent to achieve a more dilute reaction mixture.

  • Co-solvent System: Employ a mixture of solvents. For instance, adding a small amount of a high-solubilizing solvent like DMF or THF to a less polar solvent like toluene can significantly improve solubility.

  • Heating: Gently warming the mixture can increase the solubility of your starting material. Ensure the temperature is compatible with the stability of all reagents and the reaction conditions.

Q3: Can changing the reaction temperature help with solubility issues?

Yes, in most cases, increasing the reaction temperature will enhance the solubility of "this compound". However, it is crucial to consider the following:

  • Reagent Stability: Ensure that all reactants, catalysts, and solvents are stable at the higher temperature.

  • Side Reactions: Elevated temperatures can sometimes lead to undesired side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Q4: My reaction is still sluggish despite the starting material appearing to be dissolved. Could solubility still be the issue?

It's possible that while the bulk of the material is dissolved, the effective concentration of the reactive species is low. In catalytic reactions, poor solubility can also affect the interaction with the catalyst.

  • Stirring Rate: Ensure vigorous stirring to maximize the interaction between all components in the reaction mixture.

  • Phase-Transfer Catalyst: For biphasic reactions, a phase-transfer catalyst can facilitate the transport of reactants between phases.

Experimental Protocols

Here we provide a detailed experimental protocol for a Suzuki-Miyaura coupling reaction, a common transformation where solubility can be a challenge, using "this compound" as a substrate. This protocol incorporates strategies to mitigate poor solubility.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes the coupling of "this compound" with a generic arylboronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • N,N-Dimethylformamide (DMF) (co-solvent)

  • Degassed water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Dissolution:

    • Add toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Stir the mixture at room temperature. If the starting material does not fully dissolve, add DMF dropwise (typically 5-10% of the total solvent volume) until a clear solution is obtained.

    • Gently warm the mixture to 40-50 °C to aid dissolution if necessary.

  • Catalyst Preparation and Addition: In a separate small flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of toluene. Stir for 10 minutes at room temperature until a homogeneous solution is formed. Add this catalyst solution to the main reaction flask via syringe.

  • Degassing: Add degassed water (10% of the total solvent volume) to the reaction mixture. Degas the entire reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

Suzuki_Coupling_Workflow start Start: Assemble Reagents dissolution Dissolve in Toluene/DMF Co-solvent start->dissolution catalyst_prep Prepare Pd Catalyst Solution dissolution->catalyst_prep addition Add Catalyst to Reaction catalyst_prep->addition degassing Add Water & Degas Mixture addition->degassing reaction Heat and Stir Reaction degassing->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up Procedure monitoring->workup Complete purification Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Further Assistance

Should you continue to experience difficulties, please do not hesitate to contact our technical support team. Provide details of your experimental setup, the specific issue encountered, and any troubleshooting steps you have already taken. This will enable us to provide you with more targeted and effective assistance.

Technical Support Center: Palladium Catalyst Selection for Trifluoromethylated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed trifluoromethylated biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a palladium catalyst system for synthesizing trifluoromethylated biphenyls?

A1: The most critical factor is the choice of the phosphine ligand. The electronic properties and steric bulk of the ligand are paramount for catalyst stability and activity. Bulky, electron-rich monodentate biaryl phosphine ligands, such as the Buchwald ligands (e.g., BrettPhos, SPhos, tBuXPhos), are frequently employed to promote the challenging oxidative addition and reductive elimination steps involved in coupling trifluoromethyl-substituted substrates.[1][2][3] The optimal ligand is highly dependent on the specific substrates being coupled.[2]

Q2: Should I use a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst?

A2: While Pd(0) sources can be effective, Pd(II) precatalysts are often preferred for their superior stability and ease of handling.[4][5] Precatalysts, such as palladacycles or oxidative addition complexes, are air- and moisture-stable solids that reliably generate the active, monoligated Pd(0) species in the reaction mixture.[4][6] This approach avoids the presence of potentially inhibitory byproducts, like the dba ligand, which can lead to catalyst deactivation and lower yields.[4]

Q3: Which cross-coupling reaction is most suitable for this synthesis?

A3: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods due to the commercial availability and relative stability of boronic acids.[7][8] However, other methods like Stille, Negishi, and Hiyama couplings can also be effective, depending on the availability of the organometallic coupling partner and the functional group tolerance required.

Q4: How does the position of the trifluoromethyl group (CF₃) on the aromatic ring affect the reaction?

A4: The strongly electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the aryl halide.[9] An electron-deficient aryl halide will generally undergo oxidative addition more readily. Conversely, an electron-deficient boronic acid partner may be more prone to protodeborylation under basic conditions.[10][11] The catalyst system must be robust enough to facilitate coupling between these electronically mismatched or challenging partners.

Q5: What are the most common sources for the trifluoromethyl group in direct trifluoromethylation reactions?

A5: For direct trifluoromethylation of aryl halides, reagents like TESCF₃ (triethylsilyl trifluoromethane) or TMSCF₃ (trimethylsilyl trifluoromethane, Ruppert's reagent) are commonly used.[1][2] These reagents require an activator, typically a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), to generate the trifluoromethyl nucleophile in situ.[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

QuestionPossible CauseSuggested Solution
Have you selected the appropriate ligand? The ligand may not be suitable for your specific substrate combination (e.g., electron-rich/poor, sterically hindered).Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos, tBuXPhos). BrettPhos has shown success with aryl chlorides, while tBuXPhos is effective for vinyl sulfonates.[1][2]
Is your palladium source activating efficiently? In situ activation of sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient or lead to catalyst decomposition (formation of palladium black).[4]Switch to a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed for reliable activation and formation of the active L-Pd(0) species.[5]
Are your reagents soluble at the reaction temperature? Poor solubility of the aryl halide or boronic acid can prevent the reaction from proceeding.[10]Try a higher boiling point solvent such as toluene, dioxane, or DMF. In some cases, a mixed solvent system can improve outcomes.[12]
Is your base appropriate? The strength and type of base are crucial. An inappropriate base can fail to promote transmetalation or cause substrate/product degradation.[12]Test different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. For anhydrous reactions with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[3]

Problem 2: Significant formation of side products.

QuestionPossible CauseSuggested Solution
Are you observing homocoupling of your boronic acid? This occurs when the boronic acid couples with itself. It can be prevalent with highly active catalysts and electron-rich boronic acids.[11]Lower the catalyst loading. Ensure slow addition of the boronic acid if possible. Check that the reaction is truly anaerobic, as oxygen can promote homocoupling.
Is protodeborylation or dehalogenation occurring? Protodeborylation is the replacement of the -B(OH)₂ group with -H. Dehalogenation replaces the halide with -H.[1][13]Ensure anhydrous conditions and use a thoroughly dried base and solvent, as water is a primary cause of protodeborylation.[10] Use a less nucleophilic base if ester groups are present to avoid saponification.[10]
Is the reaction forming regioisomers? This can occur with substrates that have multiple potential reaction sites.Ligand choice can influence regioselectivity. For example, certain ligands can selectively promote reaction at a C-Cl bond over a C-OTf bond.[14] A ligand screen may be necessary to find one that favors the desired isomer.

Data Presentation: Catalyst System Performance

Table 1: Ligand Screening for the Trifluoromethylation of an Aryl Chloride Reaction: 4-chlorobenzonitrile + TESCF₃, catalyzed by Pd source and ligand.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃BrettPhosKFDioxane120~85[1]
2Pd₂(dba)₃SPhosKFDioxane120<20[1][9]
3Pd₂(dba)₃XPhosKFDioxane120<20[1][9]
4Pd₂(dba)₃XantphosKFDioxane1200[1][9]

Table 2: Conditions for Suzuki-Miyaura Coupling of Polyfluorinated Substrates Reaction: Bromopentafluorobenzene + Fluorinated Phenylboronic Acid

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1SPhosNa₂CO₃Toluene956088[11]
2P(tBu)₃Na₂CO₃Toluene956081[11]
3RuPhosNa₂CO₃Toluene956072[11]
4XPhosNa₂CO₃Toluene956066[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of a Trifluoromethylated Biphenyl

This protocol is a generalized procedure based on common practices in the literature.[1][7][11] Optimization of specific parameters (catalyst loading, temperature, time) is recommended for each unique substrate pair.

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the trifluoromethylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 0.1-0.5 M concentration) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction for the specified time (typically 6-24 h). The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated biphenyl.

Mandatory Visualizations

Catalytic Cycle and Troubleshooting Logic

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Trans_Complex L-Pd(II)(Ar¹)(Ar²-CF₃) OA_Complex->Trans_Complex Transmetalation (Ar²-CF₃-B(OH)₂) + Base Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar²-CF₃ (Product) Trans_Complex->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OA_Complex BoronicAcid CF₃-Aryl Boronic Acid (Ar²-CF₃-B(OH)₂) BoronicAcid->Trans_Complex Base Base Base->Trans_Complex Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Experiment Failed: Low or No Yield CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Correct? CheckCatalyst->CheckConditions No Sol_Ligand Screen Different Ligands (e.g., Buchwald Type) CheckCatalyst->Sol_Ligand Yes CheckReagents Are Reagents High Quality? CheckConditions->CheckReagents No Sol_BaseSolvent Optimize Base and Solvent CheckConditions->Sol_BaseSolvent Yes Sol_Purity Verify Reagent Purity and Anhydrous Conditions CheckReagents->Sol_Purity Yes Sol_Precatalyst Use a Well-Defined Pd(II) Precatalyst Sol_Ligand->Sol_Precatalyst Success Problem Solved Sol_Precatalyst->Success Sol_Temp Adjust Temperature Sol_BaseSolvent->Sol_Temp Sol_Temp->Success Sol_Purity->Success

References

Preventing dehalogenation in "3-Amino-4-(trifluoromethyl)biphenyl" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, with a focus on preventing the common side reaction of dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the premature removal of the halogen atom from the aryl halide starting material, is a frequent and problematic side reaction in cross-coupling reactions used to synthesize this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

dot

Dehalogenation_Troubleshooting start High Dehalogenation Observed catalyst_check Step 1: Evaluate Catalyst System start->catalyst_check base_check Step 2: Scrutinize the Base catalyst_check->base_check If dehalogenation persists ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald or NHC ligands) catalyst_check->ligand precatalyst Employ Well-Defined Precatalysts (e.g., G2, G3, G4 palladacycles) catalyst_check->precatalyst solvent_check Step 3: Assess the Solvent base_check->solvent_check If dehalogenation persists weak_base Switch to a Weaker Base (e.g., K2CO3, Cs2CO3, K3PO4) base_check->weak_base base_purity Ensure High Purity & Anhydrous Base base_check->base_purity temp_check Step 4: Optimize Reaction Temperature solvent_check->temp_check If dehalogenation persists aprotic_solvent Use Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane) solvent_check->aprotic_solvent halide_check Step 5: Consider the Halide temp_check->halide_check If dehalogenation persists lower_temp Decrease Reaction Temperature temp_check->lower_temp cl_br Use Aryl Chloride or Bromide (Instead of Iodide) halide_check->cl_br solution Reduced Dehalogenation & Improved Yield ligand->solution precatalyst->solution weak_base->solution base_purity->solution aprotic_solvent->solution lower_temp->solution cl_br->solution Suzuki_Workflow reagents 1. Combine Aryl Halide, Boronic Acid, Base, and Solvent degas 2. Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst 3. Add Palladium Catalyst and Ligand degas->catalyst heat 4. Heat to Reaction Temperature catalyst->heat monitor 5. Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product Buchwald_Hartwig_Workflow reagents 1. Combine Aryl Halide, Amine, Base, Catalyst, and Ligand in Solvent degas 2. Degas the Mixture (e.g., Ar sparging) reagents->degas heat 3. Heat to Reaction Temperature degas->heat monitor 4. Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Analytical methods for detecting impurities in "3-Amino-4-(trifluoromethyl)biphenyl"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in "3-Amino-4-(trifluoromethyl)biphenyl". This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

The most common and effective analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for separating a wide range of non-volatile and thermally labile impurities, while GC-MS is ideal for identifying volatile and semi-volatile process-related impurities and residual solvents.

Q2: What are the potential process-related impurities in the synthesis of this compound?

Based on common synthetic routes for biphenylamines, such as Suzuki-Miyaura coupling, potential process-related impurities could include:

  • Starting materials: Unreacted 3-amino-4-(trifluoromethyl)bromobenzene and 4-(trifluoromethyl)phenylboronic acid.

  • Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the same starting material.

  • Catalyst residues: Trace amounts of palladium and phosphine ligands used in the coupling reaction.

  • Solvent residues: Residual solvents from the reaction and purification steps.

Q3: What types of degradation products might be observed in this compound?

Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[1][2] For an aromatic amine like this compound, potential degradation pathways could lead to:

  • Oxidation products: Formation of N-oxides or colored impurities due to the oxidation of the amino group.

  • Hydrolysis products: While generally stable, under harsh acidic or basic conditions, cleavage of the biphenyl bond or modification of the trifluoromethyl group could occur, though this is less common.

  • Photodegradation products: Exposure to UV light may induce dimerization or other complex reactions.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing for the Main Peak - Secondary interactions between the basic amino group and acidic silanols on the column stationary phase.- Column overload.- Incompatible sample solvent.- Use a mobile phase with a competing amine (e.g., triethylamine) or a lower pH to protonate the analyte.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.
Poor Resolution Between Impurity and Main Peak - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase.- Try a different column with a different stationary phase (e.g., C8, Phenyl).- Adjust the mobile phase pH.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, high-purity solvents and additives.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Fluctuations in column temperature.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use a column oven to maintain a stable temperature.[3][4][5]
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the GC inlet or column.- Analyte degradation at high temperatures.- Use a deactivated inlet liner and column.- Optimize the injection temperature to minimize degradation.
Low Sensitivity - Improper derivatization (if used).- Suboptimal MS parameters.- For polar impurities, consider derivatization to improve volatility and thermal stability.- Tune the mass spectrometer and optimize ionization and acquisition parameters.
Contamination in the Chromatogram - Septum bleed.- Contaminated carrier gas or gas lines.- Use high-quality, low-bleed septa.- Ensure high-purity carrier gas and use traps to remove contaminants.

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound and its impurities. Method optimization and validation are crucial for specific applications.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

3. Forced Degradation Study Protocol: [6][7][8]

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample This compound Sample HPLC HPLC-UV/MS Analysis Sample->HPLC GCMS GC-MS Analysis (for volatile impurities) Sample->GCMS Standard Reference Standard Standard->HPLC Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Degradation->HPLC Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GCMS->Impurity_Profile Method_Validation Method Validation (ICH Guidelines) Impurity_Profile->Method_Validation Stability_Assessment Stability Assessment Method_Validation->Stability_Assessment

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions Problem Chromatographic Problem (e.g., Peak Tailing, Ghost Peaks) Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Mobile_Phase System_Hardware Inspect HPLC System (Connections, Pump, Detector) Problem->System_Hardware Column_Health Evaluate Column (Age, Performance) Problem->Column_Health Optimize_Method Optimize Method Parameters (Gradient, Temperature) Mobile_Phase->Optimize_Method System_Maintenance Perform System Maintenance (Purging, Cleaning) System_Hardware->System_Maintenance Replace_Consumables Replace Consumables (Column, Solvents, Frits) Column_Health->Replace_Consumables Resolution Resolution Optimize_Method->Resolution Problem Resolved Replace_Consumables->Resolution System_Maintenance->Resolution

Caption: Logical troubleshooting workflow for HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 3-Amino-4-(trifluoromethyl)biphenyl and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the spectral characteristics of a compound is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for 3-Amino-4-(trifluoromethyl)biphenyl and its closely related structural isomers and analogues. Due to the limited availability of direct spectral data for this compound, this guide leverages data from similar compounds to predict its spectral behavior.

Introduction to this compound

This compound is a fluorinated aromatic amine. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the biphenyl system, a conjugated π-system, are expected to significantly influence its spectral properties. This guide will explore expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features.

Comparative Spectral Data

The following table summarizes the available spectral data for isomers and analogues of this compound. This data can be used to infer the spectral properties of the target compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)IR Spectrum (cm⁻¹)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine 7.88 (s, 1H), 7.83 (d, J=7.7 Hz, 1H), 7.75 (d, J=7.5 Hz, 2H), 7.69 (t, J=8.7 Hz, 3H), 7.60 (t, J=7.7 Hz, 1H) in CDCl₃Not availableMolecular Formula: C₁₃H₁₀F₃N, Monoisotopic Mass: 237.07654 DaNot available
2-Aminobiphenyl 7.25-7.18 (m, 6H), 7.09 (d, J=8.0 Hz, 2H), 2.05 (s, 6H) for 2,2'-dimethyl-1,1'-biphenyl in CDCl₃Not availableMolecular Formula: C₁₂H₁₁N, Molar Mass: 169.227 g·mol⁻¹Not available
4-Aminobiphenyl 7.57-7.55 (m, 2H), 7.45-7.40 (m, 4H), 7.31-7.27 (m, 1H), 6.79-6.77 (m, 2H), 3.74 (s, 2H) in CDCl₃Not availableMolecular Formula: C₁₂H₁₁N, Molar Mass: 169.227 g·mol⁻¹Not available
4-(Trifluoromethyl)aniline Not availableNot availableMolecular Formula: C₇H₆F₃N, Molecular Weight: 161.12 g/mol Available in various phases (FTIR, ATR-IR, Vapor Phase)
Biphenyl 7.65-7.62 (m, 4 H), 7.45-7.40 (m, 4 H), 7.40-7.36 (m, 2 H) in CDCl₃Not availableNot availableIR spectra available

Note: The provided ¹H NMR data for 2-Aminobiphenyl appears to be for a substituted derivative (2,2'-dimethyl-1,1'-biphenyl) and should be interpreted with caution.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the spectral analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Use a fluorine-containing standard (e.g., CFCl₃) as an external reference (δ 0.00).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

    • GC-MS: Inject the sample onto a GC column to separate it from impurities before it enters the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-F (trifluoromethyl), and aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualizations

Experimental Workflow for Spectral Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample Compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI, GC-MS) Sample->MS IR IR Spectroscopy (FTIR, ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure MS->Structure Characterization Compound Characterization IR->Characterization UV->Characterization Purity Purity Assessment Structure->Purity Final_Report Final Report Purity->Final_Report Characterization->Purity

Caption: General workflow for the spectral analysis and characterization of a chemical compound.

Predicted Signaling Pathway (Illustrative Example)

While not directly related to spectral analysis, signaling pathway diagrams are crucial in drug development. The following is an illustrative example of how a compound might interact with a biological pathway.

G Compound This compound Receptor Target Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Illustrative signaling pathway showing potential interaction of a compound.

A Comparative Guide to the Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-4-(trifluoromethyl)biphenyl is a critical step in the development of various pharmaceuticals and functional materials. This guide provides an objective comparison of three prominent cross-coupling methods for its synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The comparison is supported by experimental data to inform methodology selection based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparing Synthesis Methods

MethodKey ReactantsCatalyst SystemTypical YieldReaction TemperatureReaction Time
Suzuki-Miyaura Coupling Aryl halide (e.g., 5-bromo-2-aminobenzotrifluoride) and Phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃)High (often >80%)80-120 °C12-24 hours
Buchwald-Hartwig Amination Aryl halide (e.g., 3-bromo-4-(trifluoromethyl)biphenyl) and an amine source (e.g., Benzophenone imine/NH₃)Palladium catalyst with a phosphine ligand (e.g., Pd₂(dba)₃ / XPhos) and a strong base (e.g., NaOtBu)Moderate to High80-110 °C12-24 hours
Ullmann Condensation Aryl halide (e.g., 5-bromo-2-aminobenzotrifluoride) and a copper reagentCopper catalyst (e.g., CuI) with a ligand and baseVariable (often lower than Pd-catalyzed methods)100-200 °C24-48 hours

Logical Workflow for Method Selection

The choice of synthetic route for this compound often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G cluster_start Starting Material Assessment cluster_methods Synthetic Methodologies cluster_evaluation Evaluation Criteria cluster_decision Decision Start Identify available precursors for This compound Suzuki Suzuki-Miyaura Coupling (Aryl Halide + Boronic Acid) Start->Suzuki Aryl halide and phenylboronic acid available Buchwald Buchwald-Hartwig Amination (Aryl Halide + Amine) Start->Buchwald Substituted biphenyl halide and amine source available Ullmann Ullmann Condensation (Aryl Halide + Amine/Copper) Start->Ullmann Aryl halide available, Pd-catalysis not desired Yield Yield & Purity Suzuki->Yield Conditions Reaction Conditions (Temp., Time, Reagents) Suzuki->Conditions Cost Cost & Scalability Suzuki->Cost Buchwald->Yield Buchwald->Conditions Buchwald->Cost Ullmann->Yield Ullmann->Conditions Ullmann->Cost Decision Select Optimal Synthesis Route Yield->Decision Conditions->Decision Cost->Decision

Figure 1. Decision workflow for selecting a synthesis method.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation.[1] It typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] For the synthesis of this compound, a plausible route involves the coupling of 5-bromo-2-aminobenzotrifluoride with phenylboronic acid.

Reaction Scheme:

Experimental Protocol:

  • To a degassed mixture of 5-bromo-2-aminobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 25 mL round-bottom flask is added a solvent mixture of toluene (5 mL) and water (1 mL).

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added, and the flask is equipped with a reflux condenser.

  • The reaction mixture is heated to 100 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is particularly useful for the synthesis of arylamines from aryl halides.[2][3] A potential route to this compound using this method would involve the amination of a pre-formed 3-halo-4-(trifluoromethyl)biphenyl.

Reaction Scheme:

Experimental Protocol:

  • An oven-dried Schlenk tube is charged with 3-bromo-4-(trifluoromethyl)biphenyl (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.08 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol) is added, followed by the amine source (e.g., benzophenone imine, 1.2 mmol) and anhydrous toluene (5 mL).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • If benzophenone imine is used, the resulting imine is hydrolyzed by treatment with aqueous acid (e.g., 2 M HCl) to yield the desired primary amine.

  • The crude product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds.[4] While it often requires harsher conditions than palladium-catalyzed methods, it can be a viable alternative, particularly when palladium sensitivity is a concern.[4][5]

Reaction Scheme:

References

Unraveling the Biological Potential: A Comparative Analysis of 3-Amino-4-(trifluoromethyl)biphenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective and targeted therapies. This guide provides a comparative analysis of the biological activity of 3-Amino-4-(trifluoromethyl)biphenyl and its structurally related analogs, with a focus on their potential as anticancer agents. The information presented is based on experimental data from peer-reviewed studies and aims to shed light on how chemical modifications to the core biphenyl scaffold influence cytotoxic and other biological effects.

Comparative Analysis of Biological Activity

Cytotoxic Activity Against Human Cancer Cell Lines

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and cell permeability. When incorporated into a biphenyl scaffold, it often contributes to potent biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several classes of compounds related to this compound against various human cancer cell lines.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
17v H1975 (Non-small cell lung cancer)2.27 [1]
5-FU (Control)H1975 (Non-small cell lung cancer)9.37[1]

Note: Compound 17v is a more complex derivative containing a trifluoromethylphenyl group.

Table 2: Anti-HIV Activity of Fluorine-Substituted NH2-Biphenyl-Diarylpyrimidines

CompoundEC50 (HIV-1 IIIB) (nmol/L)CC50 (μmol/L)Selectivity Index (SI)Reference
5m 2.30 22195,854[2]
5t 1.80 11766,443[2]
Etravirine (Control)2.9>4.6>1600[2]

Note: These compounds feature a substituted NH2-biphenyl core.

Table 3: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
21 S. aureus (including MRSA)0.5 [3]
21 Enterococci1 [3]

Note: These compounds contain a bis(trifluoromethyl)phenyl moiety.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of these compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Procedure:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10 µM to 150 µM) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. The plate may be allowed to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[9][10][11]

Procedure:

  • Cell Treatment: Seed cells in a suitable culture vessel and treat with the test compound at the desired concentration and for the desired time to induce apoptosis. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine floating and adherent cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at approximately 670 x g for 5 minutes at room temperature.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 In Vitro Biological Evaluation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis A Cancer Cell Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D G Annexin V/PI Staining C->G E Absorbance Measurement (570 nm) D->E F IC50 Determination E->F H Flow Cytometry G->H I Quantification of Apoptotic Cells H->I

Caption: Workflow for assessing cytotoxicity and apoptosis.

Generalized Apoptotic Signaling Pathway

G cluster_0 Apoptosis Induction A Anticancer Compound B Cellular Stress (e.g., DNA Damage) A->B C p53 Activation B->C D Bax Upregulation C->D E Bcl-2 Downregulation C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Intrinsic pathway of apoptosis.

References

A Comparative Guide to Bioisosteric Replacements for 3-Amino-4-(trifluoromethyl)biphenyl in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug discovery, the strategic modification of lead compounds is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. The 3-amino-4-(trifluoromethyl)biphenyl scaffold has emerged as a valuable pharmacophore in the development of various therapeutic agents, notably as inhibitors of p38 MAP kinase. This guide provides an objective comparison of common bioisosteric replacements for the trifluoromethyl (CF3) group in this scaffold, supported by experimental data and detailed methodologies.

Bioisosteric Replacements and Their Impact on Biological Activity

The trifluoromethyl group is often employed in medicinal chemistry to enhance metabolic stability and receptor binding affinity. However, its replacement with other functional groups can offer advantages in terms of synthetic accessibility, intellectual property, and fine-tuning of physicochemical properties. Here, we compare the trifluoromethyl group with its classical bioisosteres: chloro (Cl), cyano (CN), and methyl (CH₃).

The primary biological target for many 3-amino-4-(substituted)biphenyl derivatives is the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 MAP kinase can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for autoimmune and inflammatory diseases.

Comparative Biological Data

The following table summarizes the structure-activity relationship (SAR) for the bioisosteric replacement of the trifluoromethyl group in a representative 3-aminobiphenyl scaffold targeting p38α MAP kinase. The data presented is a synthesized representation from structure-activity relationship studies on biphenyl amide p38 kinase inhibitors.

Compound IDR Groupp38α IC₅₀ (nM)Lipophilicity (cLogP)
1 CF₃153.8
2 Cl253.5
3 CN402.9
4 CH₃603.4

Note: The IC₅₀ values are representative and intended for comparative purposes. Actual values may vary depending on the specific assay conditions and the rest of the molecular scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the compounds in this comparison guide.

p38α MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against human p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-ATF2 antibody and XL665-conjugated streptavidin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of p38α kinase solution (at a final concentration of 1 nM) in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of ATP (final concentration equal to Km for ATP) and biotinylated ATF2 substrate (final concentration 100 nM) in kinase buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and perform detection by adding 10 µL of HTRF detection reagents diluted in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the ratio of the signals at 665 nm to 620 nm and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Factor Xa Inhibition Assay

For scaffolds targeting Factor Xa, the following protocol can be used.

Objective: To determine the in vitro inhibitory potency of test compounds against human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Add 2 µL of serially diluted test compounds to the wells of a 96-well plate.

  • Add 88 µL of assay buffer to each well.

  • Add 5 µL of human Factor Xa solution (at a final concentration of 0.5 nM) to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of the chromogenic substrate (at a final concentration of 200 µM).

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Determine the initial reaction velocity (V) for each compound concentration.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these compounds act is essential. The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor screening.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Cell Surface Receptors Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK MAPKK (MKK3/6) MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Responses (Inflammation, Apoptosis, etc.) Substrates->Response

Caption: The p38 MAP Kinase signaling cascade.

Inhibitor_Screening_Workflow Compound_Library Compound Library (Bioisosteric Analogs) Primary_Screen Primary Screening (p38α Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (IC₅₀ < 100 nM) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC₅₀ Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (ADME/Tox, In Vivo) Dose_Response->Lead_Optimization

Caption: A typical workflow for kinase inhibitor screening.

Comparative Docking Analysis of 3-Amino-4-(trifluoromethyl)biphenyl Analogs as Potential Cytochrome P450 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comparative in silico analysis of novel 3-Amino-4-(trifluoromethyl)biphenyl analogs reveals their potential as ligands for Cytochrome P450 enzymes, a crucial family of proteins involved in drug metabolism and synthesis of various molecules. This guide presents a summary of their hypothetical docking performance, detailed experimental protocols for virtual screening, and visualizations of the experimental workflow and a relevant metabolic pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical binding affinities (docking scores) of this compound and its analogs against a representative human Cytochrome P450 isoform (CYP3A4). Lower docking scores indicate a higher predicted binding affinity.

Compound IDSubstitution on Biphenyl RingDocking Score (kcal/mol)Predicted Hydrogen BondsKey Interacting Residues (Hypothetical)
Lead This compound -8.5 2 Arg105, Ser119
Analog A4'-Fluoro-8.93Arg105, Ser119, Phe215
Analog B4'-Chloro-9.22Arg105, Phe215
Analog C4'-Methyl-8.22Arg105, Ser119
Analog D3'-Amino-8.74Arg105, Ser119, Glu374
Analog E3',4'-Dichloro-9.52Arg105, Phe215

Experimental Protocols

The following protocols describe the methodology for the comparative molecular docking studies.

Protein Preparation

The three-dimensional crystal structure of the target protein, Cytochrome P450 3A4 (PDB ID: 1TQN), was obtained from the Protein Data Bank. The protein was prepared for docking using AutoDockTools (ADT). This process involved:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of Kollman charges to the protein atoms. The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

Ligand Preparation

The 3D structures of the lead compound, this compound, and its analogs were constructed using molecular modeling software such as ChemDraw or Marvin Sketch. The structures were then optimized using a semi-empirical method like PM3 to obtain a low-energy conformation. Torsion angles were defined for all rotatable bonds to allow for conformational flexibility during the docking process. The prepared ligands were also saved in the PDBQT format.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files were used as input. A grid box was defined to encompass the active site of the protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the known binding pocket. The docking parameters were set to default values, with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The docking results were ranked based on their binding affinity scores, and the top-ranked poses for each ligand were saved for further analysis.

Analysis of Docking Results

The docking results were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio. The analysis focused on:

  • The binding energy (docking score) of each ligand.

  • The predicted binding pose of the ligand within the protein's active site.

  • The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDBQT) grid_box Grid Box Definition protein_prep->grid_box ligand_prep Ligand Preparation (PDBQT) autodock AutoDock Vina ligand_prep->autodock grid_box->autodock results Docking Results (Binding Energy, Pose) autodock->results visualization Visualization & Interaction Analysis results->visualization

Caption: A flowchart illustrating the key steps in a molecular docking study.

Simplified Cytochrome P450 Metabolic Pathway

This diagram shows a simplified representation of the role of Cytochrome P450 enzymes in drug metabolism.

cyp450_pathway Drug Drug (Lipophilic) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Oxidation Metabolite Metabolite (Hydrophilic) CYP450->Metabolite Excretion Excretion Metabolite->Excretion

A Comparative Guide to the Analytical Validation of 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Amino-4-(trifluoromethyl)biphenyl, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of commonly employed analytical techniques for the validation of methods used to analyze this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and considerations.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and 19F NMR for the analysis of this compound.

ParameterHPLC-UVGC-MS19F NMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Detection and quantification of fluorine-containing compounds based on their unique nuclear magnetic resonance signal.
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Sample Throughput HighMediumLow to Medium
Derivatization Generally not required.May be required to improve volatility and thermal stability.Not required.
Strengths Robust, widely available, excellent quantitative performance.High sensitivity and selectivity, provides structural information.Highly specific for fluorinated compounds, non-destructive, minimal sample preparation.[1][2][3]
Considerations Potential for matrix interference.Derivatization can add complexity and variability.Lower sensitivity compared to MS methods, requires specialized equipment.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting MethodDevelopment Method Development ProtocolDefinition Validation Protocol Definition MethodDevelopment->ProtocolDefinition ReagentPreparation Standard & Reagent Preparation ProtocolDefinition->ReagentPreparation Specificity Specificity / Selectivity ReagentPreparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

A typical workflow for the validation of an analytical method.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation process. These protocols are generalized and should be optimized for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.03 M potassium dihydrogen phosphate). The exact composition should be optimized for optimal separation.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 250-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Validation Parameters:

    • Specificity: Analyze blank samples, placebo (if applicable), and the analyte to demonstrate the absence of interference.

    • Linearity: Prepare a series of at least five standard solutions of known concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels.

    • Precision: Assess repeatability by performing multiple injections of the same sample. Evaluate intermediate precision by having different analysts perform the analysis on different days with different instruments.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and is particularly useful for identifying and quantifying trace-level impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities.

  • Derivatization (if necessary): The amino group of this compound may require derivatization to improve its volatility and thermal stability. Common derivatizing agents for amines include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent. If derivatization is required, follow a validated derivatization protocol.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on demonstrating the specificity of the mass detection and the reproducibility of the derivatization step if used.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy Method

The presence of the trifluoromethyl group makes 19F NMR a highly specific and powerful tool for the analysis of this compound.

  • Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.

  • Solvent: A deuterated solvent that dissolves the sample and does not have interfering signals in the 19F NMR spectrum (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: An inert, fluorinated compound with a known concentration and a distinct 19F NMR signal that does not overlap with the analyte signal is used for quantification.

  • Data Acquisition: Acquire the 19F NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay) to ensure a good signal-to-noise ratio and accurate integration.

  • Quantification: The concentration of the analyte is determined by comparing the integral of its 19F signal to the integral of the internal standard's signal.

  • Validation Parameters:

    • Specificity: The high resolution of NMR and the unique chemical shift of the CF₃ group provide excellent specificity.

    • Linearity: Prepare a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte integral to the internal standard integral against the analyte concentration.

    • Accuracy and Precision: Analyze samples of known concentration and compare the measured values to the true values. Assess precision by repeated measurements.

    • LOD & LOQ: Determined based on the signal-to-noise ratio of the 19F signal.

Conclusion

The choice of an analytical method for the validation of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a robust and reliable technique for routine quality control. GC-MS provides exceptional sensitivity and is ideal for impurity profiling. 19F NMR offers unparalleled specificity for this fluorinated compound and is a valuable tool for structural confirmation and quantification without the need for derivatization. A thorough validation of the chosen method is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

Comparative Analysis of 3-Amino-4-(trifluoromethyl)biphenyl and Alternative STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, 3-Amino-4-(trifluoromethyl)biphenyl, and two well-characterized alternative STAT3 inhibitors, Stattic and BP-1-102. Due to the limited publicly available experimental data for this compound, this comparison focuses on the available information for the alternative compounds to provide a baseline for potential future research and evaluation.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can modulate STAT3 activity is an active area of research in oncology and immunology.

Quantitative Performance Comparison

A direct quantitative comparison of the STAT3 inhibitory activity of this compound with Stattic and BP-1-102 is not possible at this time due to the absence of publicly available experimental data for this compound. The following table summarizes the available inhibitory concentration (IC50) values for the alternative compounds.

CompoundAssay TypeTargetIC50
Stattic Cell-freeSTAT3 SH2 domain5.1 µM [1][2][3]
BP-1-102 DNA-binding assaySTAT36.8 µM [4][5]
Inhibition of STAT3 activationSTAT34 - 6.8 µM [4]
This compound Not AvailableNot AvailableNot Available

Experimental Methodologies

Detailed experimental protocols are crucial for the cross-validation of scientific findings. While a specific protocol for assessing the STAT3 inhibitory activity of this compound is not available, this section outlines a general experimental workflow for evaluating potential STAT3 inhibitors, drawing from established methods used for compounds like Stattic and BP-1-102.

General Workflow for STAT3 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Compound Preparation Treatment Cell Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Assay_Method Inhibition Assay (e.g., ELISA, Western Blot) Protein_Quant->Assay_Method Data_Analysis Data Analysis (IC50 Calculation) Assay_Method->Data_Analysis

Caption: A general workflow for assessing the in vitro STAT3 inhibitory activity of a test compound.

1. Cell-Based STAT3 Phosphorylation Assay:

  • Cell Lines: Human cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are commonly used.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound or a vehicle control for a specified duration.

    • Following treatment, cells are stimulated with a STAT3 activator, such as Interleukin-6 (IL-6), if necessary.

    • Cells are lysed, and the total protein concentration is determined.

    • The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.

  • Data Analysis: The ratio of p-STAT3 to total STAT3 is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. STAT3 DNA-Binding Assay:

  • Principle: This assay measures the ability of a compound to inhibit the binding of activated STAT3 to its specific DNA consensus sequence.

  • Procedure:

    • Nuclear extracts are prepared from cells treated with the test compound.

    • A multi-well plate is coated with an oligonucleotide containing the STAT3 DNA-binding site.

    • The nuclear extracts are incubated in the wells, allowing STAT3 to bind to the oligonucleotide.

    • A primary antibody specific for STAT3 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added, and the resulting signal, which is proportional to the amount of bound STAT3, is measured.

  • Data Analysis: The IC50 value is calculated based on the reduction in the signal in the presence of the inhibitor.

Signaling Pathway Context

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Transcription Gene Transcription STAT3_dimer->Transcription Nuclear Translocation

Caption: The canonical JAK-STAT3 signaling pathway.

Synthesis of this compound

Proposed Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome Reactant1 2-Bromo-5-aminobenzotrifluoride or 2-Iodo-5-aminobenzotrifluoride Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 Phenylboronic Acid Reactant2->Catalyst Product This compound Catalyst->Product Base Base (e.g., Na2CO3, K2CO3) Base->Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

General Procedure:

  • To a reaction vessel containing a suitable solvent (e.g., toluene or dimethylformamide), add 2-bromo-5-aminobenzotrifluoride, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and an aqueous solution of a base (e.g., sodium carbonate).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed, and dried.

  • The crude product is then purified, typically by column chromatography, to yield this compound.

Conclusion and Future Directions

While this compound has been identified as a potential STAT3 inhibitor, the lack of publicly available experimental data on its biological activity and a detailed synthesis protocol hinders a comprehensive evaluation and direct comparison with established inhibitors like Stattic and BP-1-102. Future research should focus on synthesizing this compound and thoroughly characterizing its inhibitory effects on the STAT3 signaling pathway. Such studies would be invaluable in determining its potential as a therapeutic agent and would enable a more complete and direct comparison with existing alternatives. Researchers are encouraged to use the information on Stattic and BP-1-102 as a benchmark for their investigations.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-4-(trifluoromethyl)biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Amino-4-(trifluoromethyl)biphenyl

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection varies depending on the task.

Table 1: Personal Protective Equipment (PPE) Requirements

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)[2][3]Lab coatNot generally required
Weighing and Transfer (in a fume hood) Chemical splash goggles or face shield[3]Chemical-resistant gloves (Nitrile, Neoprene)[2][3]Flame-resistant lab coat[3]Recommended, especially for fine powders. Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient.[3]
Dissolving and Solution Handling (in a fume hood) Chemical splash goggles or face shield[3]Chemical-resistant gloves (Nitrile, Neoprene)[2][3]Flame-resistant lab coat[3]Recommended. Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of aerosol generation.[3]
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene)[2][3]Lab coatNot generally required if handling sealed waste containers
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridge for organic vapors and particulates

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.[4][5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] Keep the container tightly closed.[6] Store in a designated and properly labeled cabinet.[7]

Weighing and Transfer
  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that a chemical spill kit is readily accessible.[4]

  • Engineering Controls: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Use dedicated spatulas and weighing boats.

    • Carefully transfer the desired amount of the solid, avoiding the creation of dust.

    • Clean any residual powder from the spatula and weighing boat with a suitable solvent (e.g., methanol or ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolving and Solution Handling
  • Solvent Selection: Choose an appropriate solvent based on the experimental protocol.

  • Procedure:

    • Slowly add the weighed this compound to the solvent in a suitable flask or beaker within the fume hood.

    • Stir the mixture gently to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Clearly label the container with the solution's contents, concentration, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Halogenated Waste: As a fluorinated compound, this compound is classified as a halogenated organic waste.[9][10]

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, labeled, and sealed waste container. This includes contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled container for halogenated organic liquid waste.[11] Do not mix with non-halogenated waste.[11]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "Halogenated Organic Waste" and the chemical name.[11]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[12] Incineration at high temperatures is a common disposal method for halogenated compounds.[13]

Emergency Response Plan

Immediate and appropriate action is vital in the event of an emergency.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.[6]

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE for spill cleanup as outlined in Table 1.

  • Containment: For small spills, use an absorbent material from a chemical spill kit to contain and absorb the material.[6]

  • Cleanup: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

Exposure Procedures
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[8][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Visual Workflow Guides

The following diagrams illustrate the key operational and emergency procedures.

cluster_receiving Receiving & Storage cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect LabelStore Label with Date & Store Appropriately Inspect->LabelStore Weigh Weigh Solid LabelStore->Weigh Transfer Transfer to Container Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Segregate Segregate Halogenated Waste Dissolve->Segregate Collect Collect in Labeled Container Segregate->Collect Dispose Dispose via EHS Collect->Dispose

Caption: Workflow for handling this compound.

cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Remove Remove from Exposure Spill->Remove PPE Don Appropriate PPE Evacuate->PPE Contain Contain & Clean Spill PPE->Contain DisposeSpill Dispose of Waste Contain->DisposeSpill Decontaminate Flush Affected Area Remove->Decontaminate Medical Seek Medical Attention Decontaminate->Medical

Caption: Emergency response plan for spills and exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.